Plantarenaloside
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCRICPXIMDIGF-FHZCTKOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993185 | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72396-01-1 | |
| Record name | Plantarenaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLANTARENALOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plantarenaloside natural sources and distribution
An In-Depth Technical Guide to the Natural Sources and Distribution of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring iridoid glycoside, a class of monoterpenoid compounds known for their diverse biological activities and significant potential in pharmaceutical research. Iridoids are characterized by a cyclopentane[c]pyran skeleton and are typically found in plants as glycosides.[1] This technical guide provides a comprehensive overview of the known natural sources, distribution, and methodologies for the isolation and analysis of this compound, intended to support research and development efforts.
Natural Sources and Distribution
This compound has been identified in a select number of plant families, indicating a somewhat restricted but notable distribution within the plant kingdom. The primary families known to contain this compound are:
-
Plantaginaceae: A family of flowering plants in the order Lamiales.
-
Bignoniaceae: Commonly known as the trumpet-creeper family, also in the order Lamiales.[2]
-
Phrymaceae: A family of flowering plants, often referred to as the lopseed family.[3]
Specific plant species identified as sources of this compound include:
-
Leucocarpus perfoliatus : this compound has been successfully isolated from this species, which belongs to the Phrymaceae family.[3]
This compound is often found alongside other known iridoid glucosides such as aucubin, euphroside, and geniposidic acid.[2] The distribution within the plant tissues (leaves, stems, roots, flowers) has not been extensively quantified in publicly available literature, highlighting an area for further investigation.
Quantitative Distribution Data
Quantitative analysis of this compound across different species and tissues is not widely reported in the existing literature. This represents a significant data gap and an opportunity for novel research. To facilitate future studies, the following table structure is proposed for the systematic reporting of this compound content.
Table 1: Proposed Framework for Quantitative Analysis of this compound
| Plant Family | Species | Plant Part | Extraction Solvent | Quantification Method | This compound Content (mg/g dry weight) | Reference |
| Phrymaceae | Leucocarpus perfoliatus | Leaves | e.g., 80% Methanol | e.g., HPLC-DAD | Data Not Available | [3] |
| Plantaginaceae | Species Name | Stem | ||||
| Bignoniaceae | Species Name | Root | ||||
| Bignoniaceae | Species Name | Flower |
Note: This table is provided as a template for researchers. The lack of specific values underscores the need for further quantitative studies.
Experimental Protocols
The isolation and analysis of this compound follow established methodologies for natural product chemistry, particularly for polar glycosides. The following is a synthesized protocol based on standard practices for iridoid glycoside research.
Plant Material Preparation and Extraction
-
Collection and Drying: Collect the desired plant material (e.g., leaves, stems). Air-dry the material in a well-ventilated area away from direct sunlight or use a freeze-dryer to preserve chemical integrity.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
Defatting (Optional but Recommended): To remove nonpolar constituents like lipids and chlorophyll that can interfere with subsequent steps, perform a preliminary extraction of the powdered material with a nonpolar solvent such as n-hexane. This is typically done using a Soxhlet apparatus or by maceration with agitation for 24-48 hours.[4] Discard the hexane extract.
-
Primary Extraction: Extract the defatted plant powder with a polar solvent. 80% aqueous methanol or ethanol are common choices.[5] Perform this extraction exhaustively (e.g., 3 x 24 hours) at room temperature with constant agitation.
-
Concentration: Combine the polar extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
Fractionation of the Crude Extract
The crude extract can be fractionated to enrich the iridoid glycoside content.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.
-
Solid-Phase Extraction (SPE): Alternatively, pass the aqueous crude extract through a macroporous resin column (e.g., D101).[2]
-
Wash the column with deionized water to remove highly polar compounds like sugars.
-
Elute the iridoid-rich fraction with an alcohol solution (e.g., 50-70% ethanol).[2]
-
Concentrate the eluate to dryness.
-
Chromatographic Isolation and Purification
-
Column Chromatography (CC): Subject the enriched fraction to column chromatography on silica gel or a C18 reversed-phase column.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC.[6]
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is effective.[7]
-
Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the elution. Iridoids typically show UV absorption maxima around 230-280 nm.[8]
-
Structural Elucidation
The structure of the purified compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental formula.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical tool for unambiguous structure determination.[9]
-
1D NMR: ¹H and ¹³C NMR spectra provide information on the number and type of protons and carbons.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the iridoid skeleton and the position of the glycosidic linkage.[10][11]
-
Quantification by HPLC-DAD
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare extracts of the plant material at a known concentration (e.g., 10 mg/mL). Filter the extracts through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient system of water (A) and acetonitrile (B), both with 0.1% formic acid, is common.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: DAD detector set at the λmax of this compound.
-
-
Analysis: Inject both standards and samples. Plot the peak area of the standard against concentration to create a linear calibration curve (R² > 0.999).[7] Use the regression equation to calculate the concentration of this compound in the plant extracts. Express the final content as mg per gram of dry plant weight.[12]
Visualization of Experimental Workflow
The following diagram illustrates the comprehensive workflow for the isolation and identification of this compound from a plant source.
Figure 1: Experimental Workflow for this compound Isolation and Analysis
References
- 1. Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phytojournal.com [phytojournal.com]
An In-Depth Technical Guide to the Discovery and Isolation of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantarenaloside, an iridoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of this compound. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and an understanding of its potential mechanisms of action. This document summarizes the current knowledge on this compound, highlighting its presence in plant families such as Plantaginaceae, Bignoniaceae, and Scrophulariaceae.[1] Detailed experimental protocols for its extraction and purification are presented, alongside available data on its physicochemical properties. Furthermore, this guide explores the predicted interactions of this compound with key signaling pathways, such as NF-κB and MAPK, which are implicated in a range of diseases, including inflammatory conditions and cancer.
Introduction
Iridoids are a class of monoterpenoids characterized by a cyclopentane-fused pyran ring system. They are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-tumor effects.[1][2] this compound is an iridoid glycoside that has been identified in several plant species, notably from the Plantago genus, which has a long history of use in traditional medicine. The structural elucidation of this compound reveals a complex stereochemistry, contributing to its specific biological activities. This guide will delve into the technical aspects of its discovery and isolation, providing a foundation for further research and development.
Discovery and Natural Occurrence
This compound has been isolated from several plant species, with a notable early report of its isolation from Plantago sempervirens.[3] It is also found in other plants, including those from the Bignoniaceae and Scrophulariaceae families.[1] The presence of this compound in these plants contributes to their traditional medicinal properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H24O9 | [4] |
| Molecular Weight | 360.36 g/mol | [4] |
| IUPAC Name | (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | [4] |
| CAS Number | 72396-01-1 | [4] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from plant material is a multi-step process that involves extraction, partitioning, and chromatographic separation. The following protocol is a generalized procedure based on common techniques for isolating iridoid glycosides.
Plant Material Extraction
-
Preparation: Air-dry the plant material (e.g., leaves of Plantago lanceolata) and grind it into a fine powder.
-
Maceration: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. The solvent-to-material ratio is typically 10:1 (v/w).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
Liquid-Liquid Partitioning
-
Solvent System: Resuspend the crude methanol extract in a mixture of water and n-butanol.
-
Separation: Vigorously shake the mixture in a separatory funnel and allow the layers to separate.
-
Fraction Collection: Collect the n-butanol fraction, which will contain the iridoid glycosides, including this compound. Repeat the partitioning process multiple times to maximize the yield.
-
Concentration: Evaporate the n-butanol fraction to dryness.
Chromatographic Purification
A combination of chromatographic techniques is typically employed to achieve high purity of this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform and methanol is commonly used. The polarity is gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is suitable for the final purification.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is used to monitor the elution of this compound.
-
Purification: Collect the peak corresponding to this compound.
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Biological Activities and Signaling Pathways
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the iridoid class of compounds is known for a wide range of pharmacological effects.[2] Preliminary database predictions and the known activities of related compounds suggest that this compound may exert its effects through the modulation of key cellular signaling pathways.
Predicted Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[5] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.[5] Bioinformatic predictions suggest that this compound may target components of the NF-κB pathway, such as the NF-κB p105 subunit.[6] Inhibition of this pathway could lead to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.
Potential Interaction with MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.[7] Similar to the NF-κB pathway, the MAPK pathway is a key player in inflammation and cancer. Many natural products exert their therapeutic effects by modulating MAPK signaling.[8] Given the established anti-inflammatory and anti-cancer properties of many iridoids, it is plausible that this compound may also interact with components of the MAPK cascade.
The following diagram illustrates the potential points of intervention of this compound in the NF-κB and MAPK signaling pathways.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for this compound. Further research is required to determine its precise biological activity through in vitro and in vivo studies. The table below is a template for the kind of quantitative data that needs to be generated.
Table 2: Template for Quantitative Bioactivity Data of this compound
| Assay Type | Cell Line / Model | Endpoint | IC50 / EC50 (µM) | Reference |
| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production | Data Needed | |
| Anti-inflammatory | IL-6 Secretion | Data Needed | ||
| Anti-inflammatory | TNF-α Secretion | Data Needed | ||
| Cytotoxicity | Cancer Cell Line (e.g., HeLa) | Cell Viability | Data Needed | |
| Cytotoxicity | Cancer Cell Line (e.g., A549) | Cell Viability | Data Needed | |
| Neuroprotection | Neuronal Cell Line (e.g., SH-SY5Y) | Oxidative Stress Reduction | Data Needed |
Conclusion and Future Directions
This compound is an iridoid glycoside with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has provided a comprehensive overview of its discovery, natural sources, and a detailed framework for its isolation and purification. The predicted interactions with the NF-κB and MAPK signaling pathways offer promising avenues for future research into its mechanism of action.
To fully realize the therapeutic potential of this compound, further research is essential. Key areas for future investigation include:
-
Quantitative Bioactivity Studies: A thorough investigation of its anti-inflammatory, anti-cancer, and neuroprotective activities is needed to establish its potency and efficacy.
-
Mechanism of Action Studies: Experimental validation of its effects on the NF-κB and MAPK signaling pathways is crucial to understand how it exerts its biological effects.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate its safety, pharmacokinetics, and therapeutic efficacy in a physiological context.
-
Optimization of Isolation Protocols: Further refinement of the isolation and purification methods will be important for obtaining larger quantities of high-purity this compound for research and development.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.
References
- 1. gpub.org [gpub.org]
- 2. Mitogen-activated protein kinase activity and reporter gene assays in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
- 4. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Plantarenaloside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside is a naturally occurring iridoid glycoside found in various plant species, notably within the Plantago genus, including Plantago subgenus Psyllium.[1][2][3] As a member of the iridoid class of monoterpenoids, this compound has garnered interest for its potential biological activities, which are intrinsically linked to its unique chemical architecture and stereochemical configuration. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data, and outlines the general experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound possesses the molecular formula C₁₆H₂₄O₉ and a molecular weight of 360.36 g/mol .[4] Its structure consists of a cis-fused cyclopentanopyran ring system, characteristic of the iridoid skeleton, attached to a glucose molecule via a β-glycosidic linkage at the C1 position. Key functional groups include a hemiacetal at C1, a tertiary hydroxyl group at C4a, a methyl group at C7, and an aldehyde group at C4.
The systematic IUPAC name for this compound is (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde.[4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₆H₂₄O₉ |
| Molecular Weight | 360.36 g/mol |
| CAS Number | 72396-01-1 |
| PubChem CID | 155882 |
| InChI | InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1 |
| SMILES | C[C@@H]1CC[C@@]2(C(=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--O3)O)O">C@@HO)C=O)O |
Stereochemistry
The stereochemistry of this compound is absolute, with nine defined stereocenters in its structure. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemical descriptors are defined in its IUPAC name and reflected in its InChI and SMILES notations. The glucose moiety is present as β-D-glucopyranose. The relative stereochemistry of the iridoid core has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
Spectroscopic Data
The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 94.2 | 5.68 (d, 8.0) |
| 3 | 141.5 | 7.51 (s) |
| 4 | 105.8 | - |
| 5 | 29.7 | 2.25 (m) |
| 6 | 41.6 | 1.85 (m), 1.65 (m) |
| 7 | 33.2 | 2.15 (m) |
| 8 | 48.9 | 2.05 (m) |
| 9 | 46.3 | 2.65 (m) |
| 10 | 21.4 | 1.05 (d, 7.0) |
| 11 (CHO) | 193.5 | 9.15 (s) |
| Glucose | ||
| 1' | 99.8 | 4.65 (d, 7.8) |
| 2' | 73.8 | 3.20 (dd, 7.8, 9.0) |
| 3' | 76.8 | 3.35 (t, 9.0) |
| 4' | 70.5 | 3.28 (t, 9.0) |
| 5' | 77.2 | 3.25 (m) |
| 6' | 61.7 | 3.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5) |
Note: The specific chemical shift values may vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical values reported in the literature.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from plant material, based on common phytochemical extraction and chromatography techniques.
1. Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts of Plantago species) is extracted exhaustively with methanol or ethanol at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.
-
The iridoid glycosides, including this compound, typically remain in the aqueous or ethyl acetate fraction.
3. Chromatographic Purification:
-
The polar fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).
-
Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Signaling Pathways
Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory effects of related iridoids are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][9] These pathways are critical regulators of the expression of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A taxonomic study of Plantago subgenus Psyllium (Miller) Harms [agris.fao.org]
- 4. This compound | C16H24O9 | CID 155882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Plantarenaloside: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of Biological Activity Screening, Experimental Protocols, and Signaling Pathways Associated with the Iridoid Glycoside, Plantarenaloside.
This technical guide offers an in-depth exploration of the biological activities of this compound, an iridoid glycoside with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document provides a consolidated resource on the screening methodologies and mechanistic understanding of this natural compound.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species, including those from the Plantaginaceae and Bignoniaceae families. Iridoids as a class are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide focuses on the specific methodologies used to screen for these activities and the underlying signaling pathways that may be modulated by this compound.
Quantitative Biological Activity Data
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Biological Activity | Assay | Cell Line (if applicable) | Test Concentrations | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | N/A | Data not available | Data not available | N/A |
| Anti-inflammatory | Albumin Denaturation | N/A | Data not available | Data not available | N/A |
| Cytotoxicity | MTT Assay | HeLa | Data not available | Data not available | N/A |
| Cytotoxicity | MTT Assay | MCF-7 | Data not available | Data not available | N/A |
N/A: Not Available in published literature.
Detailed Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro screening assays.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[1][2][3][4][5][6][7]
-
Anti-inflammatory Activity Screening: Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.[8][9][10][11][12][13]
Principle: When subjected to heat, proteins like albumin undergo denaturation, leading to a loss of their tertiary and secondary structures and an increase in turbidity. Anti-inflammatory compounds can prevent this denaturation.
Protocol:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 6.4).
-
Diclofenac sodium can be used as a standard anti-inflammatory drug.
-
-
Assay Procedure:
-
The reaction mixture consists of the this compound solution and the albumin solution.
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C in a water bath for 5-15 minutes.
-
-
Measurement:
-
After cooling, the turbidity of the solution is measured as absorbance at 660 nm.
-
-
Calculation:
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14][15][16][17] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HeLa or MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
-
Calculation:
Visualization of Key Methodologies and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the described biological activity screening assays.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for Albumin Denaturation Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. [22][23][24][25][26]
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant activity of Plantago bellardii All [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Preliminary Insights into the Mechanism of Action of Plantarenaloside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of Plantarenaloside is limited in publicly available literature. This document synthesizes preliminary information based on its classification as an iridoid glycoside and draws upon extensive research conducted on structurally and functionally similar compounds, such as Aucubin, Catalpol, and Geniposide. The proposed mechanisms and experimental protocols should be considered illustrative for this compound and require direct experimental validation.
Introduction
This compound is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and recognized for a diverse range of pharmacological activities.[1][2][3] Preliminary studies and research on related compounds suggest that this compound likely exerts its biological effects through potent anti-inflammatory and antioxidant activities.[4][5] This technical guide provides a preliminary exploration of the potential mechanisms of action of this compound, with a focus on its interaction with key cellular signaling pathways. Detailed experimental protocols for investigating these mechanisms are also provided, based on established methodologies for analogous iridoid glycosides.
Core Putative Mechanisms of Action
The primary mechanisms of action attributed to iridoid glycosides like this compound are the modulation of inflammatory and oxidative stress pathways. These activities are interconnected and often involve the regulation of central signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]
Anti-Inflammatory Activity
Iridoid glycosides are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[5][6] This is primarily achieved through the inhibition of the NF-κB signaling pathway, a critical regulator of the expression of genes involved in inflammation.[7][8][9] Inhibition of this pathway by iridoids leads to a downstream reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][10]
Antioxidant Activity
The antioxidant properties of iridoid glycosides contribute significantly to their cellular protective effects.[4] They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of cells.[11][12] This is often achieved by modulating pathways such as the Nrf2/HO-1 signaling cascade, which plays a crucial role in the cellular defense against oxidative stress.[11]
Key Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[9][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[13] Iridoid glycosides are thought to interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation.[7][14]
References
- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. florajournal.com [florajournal.com]
- 7. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geniposide protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aucubin mitigates the elevation of microglial aerobic glycolysis and inflammation in diabetic neuropathic pain via aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Antidiabetic and antioxidant effects of catalpol extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Plantarenaloside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantarenaloside, an iridoid glycoside, belongs to a class of compounds known for a variety of biological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1] However, specific experimental data on the bioactivity of this compound is limited. This technical guide outlines a comprehensive in silico workflow to predict the potential anti-inflammatory bioactivity of this compound, providing a framework for its further investigation as a therapeutic agent. The guide details a hypothetical study targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and discusses the prediction of its pharmacokinetic properties. All methodologies, data presentation, and visualizations are designed to be readily implemented by researchers in the field of computational drug discovery.
Introduction to this compound and In Silico Bioactivity Prediction
This compound is a naturally occurring iridoid glycoside.[2] Iridoids are a large class of monoterpenoids that have demonstrated a wide range of pharmacological activities.[1] Notably, several iridoid glycosides have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway and by inhibiting pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[3][4][5][6]
In silico drug discovery methods offer a rapid and cost-effective approach to predict the biological activity of compounds and assess their potential as drug candidates before undertaking extensive experimental work.[7] These computational techniques include molecular docking to predict binding affinity to a biological target, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate the compound's pharmacokinetic profile.[8][9] This guide provides a detailed protocol for the in silico prediction of this compound's bioactivity, focusing on its potential as a COX-2 inhibitor.
Hypothetical In Silico Study: this compound as a COX-2 Inhibitor
This section outlines a hypothetical study to predict the anti-inflammatory potential of this compound by investigating its interaction with Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Inhibition of COX-2 is a well-established strategy for treating inflammatory conditions.[10]
In Silico Experimental Workflow
The workflow for this study is depicted in the diagram below and involves several key stages, from data acquisition to the final analysis of results.
Detailed Methodologies
This section provides detailed protocols for the key experiments in the in silico workflow.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be retrieved from a chemical database such as PubChem or ChEMBL. If a 3D structure is unavailable, it can be generated from its 2D representation using software like Avogadro or ChemDraw.
-
Energy Minimization: The ligand's geometry should be optimized to its lowest energy conformation using a force field such as MMFF94 or UFF. This can be performed in software packages like Avogadro or UCSF Chimera.
-
File Format Conversion: The optimized ligand structure is saved in a format suitable for docking, such as .pdbqt, which includes atomic charges and torsional degrees of freedom.
Protein Preparation
-
Retrieve Protein Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) can be downloaded from the Protein Data Bank (PDB). A structure with a co-crystallized inhibitor is often preferred as it helps to identify the binding site.
-
Pre-processing: The protein structure needs to be prepared by removing water molecules, co-factors, and any existing ligands. Missing atoms or residues should be added using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues at a physiological pH are assigned. Kollman charges are typically added for molecular docking studies.
-
File Format Conversion: The prepared protein structure is converted to the .pdbqt format for use in docking software like AutoDock.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid should be large enough to encompass the entire binding pocket, allowing the ligand to move freely.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations of this compound within the defined grid box.[5] The simulation generates a set of possible binding poses.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores, with the lowest binding energy indicating the most favorable interaction. The interactions between this compound and the amino acid residues in the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed for the best-ranked poses.
ADMET Prediction
In silico ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of a compound.
-
Input: The canonical SMILES string or the 2D structure of this compound is used as input for ADMET prediction web servers or software (e.g., SwissADME, pkCSM).[9][12]
-
Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Drug-Likeness Evaluation: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally available drug.
Data Presentation: Hypothetical Results
The following tables present hypothetical quantitative data that could be generated from the in silico study of this compound.
Table 1: Molecular Docking Results of this compound with COX-2
| Ligand | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -8.5 | 4 | Arg120, Tyr355, Ser530 |
| Celecoxib (Control) | -10.2 | 2 | Arg513, His90 |
Note: Celecoxib is a known COX-2 inhibitor and is used as a positive control for comparison.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral absorption |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |
| Distribution | ||
| BBB Permeability | No | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |
Visualization of a Relevant Signaling Pathway
The anti-inflammatory effects of COX-2 inhibitors are linked to the modulation of inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[3][6][13] Inhibition of COX-2 can lead to a downstream reduction in the activation of this pathway.
Conclusion
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound as a potential anti-inflammatory agent. The detailed methodologies for molecular docking and ADMET prediction, along with the structured presentation of hypothetical data, offer a clear roadmap for researchers. The visualization of the proposed mechanism of action within the NF-κB signaling pathway further contextualizes the potential therapeutic relevance of this compound. While the findings from this in silico approach are predictive, they provide a strong rationale for further experimental validation through in vitro and in vivo studies to confirm the anti-inflammatory properties of this compound. This computational approach can significantly accelerate the initial stages of drug discovery and development for this promising natural compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the iridoid class of compounds, it is anticipated to possess anti-inflammatory and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its solubility characteristics, and a discussion of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for some properties of this compound are limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₉ | --INVALID-LINK--[3], --INVALID-LINK-- |
| Molecular Weight | 360.36 g/mol | --INVALID-LINK--[3], --INVALID-LINK-- |
| IUPAC Name | (1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde | --INVALID-LINK--[3] |
| SMILES | C[C@@H]1CC[C@]2([C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O | --INVALID-LINK--[3] |
| XLogP3-AA (Computed) | -1.3 | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count (Computed) | 5 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count (Computed) | 9 | --INVALID-LINK--[3] |
| Rotatable Bond Count (Computed) | 4 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) (Computed) | 146 Ų | --INVALID-LINK--[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Note: The XLogP3-AA value suggests that this compound is a relatively hydrophilic compound, which is consistent with the presence of multiple hydroxyl groups in its structure. The topological polar surface area (TPSA) further supports this, indicating that the molecule may have good oral bioavailability.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound in various solvents are not readily found in the literature, general observations for iridoid glycosides and information from chemical suppliers can provide guidance.
Table 2: Solubility of this compound
| Solvent | Solubility | Source/Justification |
| Water | Expected to be soluble | Iridoid glycosides, due to the presence of the glucose moiety and multiple hydroxyl groups, are generally water-soluble.[4] |
| Ethanol | Expected to be soluble | Ethanol is a polar protic solvent and is often used in the extraction of iridoid glycosides, suggesting good solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with poor water solubility.[6][7] |
It is important to note that these are qualitative assessments. For drug development purposes, precise solubility studies are essential.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, standard methodologies for compounds of this class can be applied.
Determination of Melting Point (Representative Protocol)
The melting point of a solid crystalline substance can be determined using the capillary method.[1][2][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Determination of Solubility (Representative Protocol)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle or centrifuge to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtrate appropriately and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Determination of pKa (Representative Protocol)
The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.[9][10][11][12]
Potentiometric Titration:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system).
-
Titrate the solution with a standardized solution of a strong acid or base.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve this compound in each buffer solution to a constant concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Changes in the absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the molecule can be used to calculate the pKa.
Potential Biological Activity and Signaling Pathways
While specific experimental studies on the biological activity of this compound are limited, its classification as an iridoid glycoside suggests potential anti-inflammatory and neuroprotective effects.[13][14] These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity: NF-κB and MAPK Signaling Pathways
Inflammation is a complex biological response involving the activation of various signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory process.[15][16][17] Many natural products exert their anti-inflammatory effects by inhibiting these pathways.
A related compound, Plantamajoside, has been shown to ameliorate osteoarthritis by inhibiting the activation of both the NF-κB and MAPK pathways.[18] It is plausible that this compound may share a similar mechanism of action.
Experimental Workflow for Investigating NF-κB and MAPK Inhibition:
NF-κB Signaling Pathway:
MAPK Signaling Pathway:
Conclusion
This compound is an iridoid glycoside with potential as a therapeutic agent, likely possessing anti-inflammatory and neuroprotective properties. This guide has summarized the available physicochemical data and provided representative experimental protocols for its further characterization. While specific experimental values for melting point, boiling point, pKa, and quantitative solubility are currently lacking in the public domain, the provided information serves as a robust starting point for researchers. Future studies should focus on the experimental determination of these key parameters and the elucidation of the specific molecular mechanisms underlying the biological activities of this compound. The investigation of its effects on the NF-κB and MAPK signaling pathways, as proposed in this guide, would be a logical and promising direction for future research.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. thinksrs.com [thinksrs.com]
- 3. This compound | C16H24O9 | CID 155882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. research.tue.nl [research.tue.nl]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Review of Plantarenaloside Research: From Phytochemistry to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantarenaloside, an iridoid glycoside found in various medicinal plants, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the iridoid class of compounds, it shares a common chemical scaffold associated with a wide array of biological activities. This technical guide provides an in-depth review of the current state of this compound research, consolidating available data on its phytochemistry, biological effects, and underlying mechanisms of action. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding and inspire future investigations into this promising natural product.
Introduction
This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. It is predominantly found in plant species belonging to the Plantaginaceae and Bignoniaceae families.[1][2] Historically, plants containing iridoid glycosides have been utilized in traditional medicine for their anti-inflammatory, analgesic, and other therapeutic properties. Modern scientific inquiry has begun to validate these traditional uses, identifying specific compounds like this compound as key bioactive constituents. This review synthesizes the existing literature on this compound, focusing on its chemical properties, biological activities, and the molecular pathways it modulates.
Phytochemistry
Chemical Structure and Properties
This compound is structurally defined by its core iridoid aglycone linked to a glucose moiety. The precise stereochemistry and functional group arrangement contribute to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₁₀ | [3] |
| Molecular Weight | 376.36 g/mol | [3] |
| CAS Number | 72396-01-1 | [4] |
| Synonyms | Yuheinoside | [4] |
Isolation and Purification
The extraction and isolation of this compound from its natural sources are critical steps for its characterization and biological evaluation. A general workflow for its isolation is outlined below.
Experimental Protocol: A Representative Isolation Method
A typical protocol for the isolation of this compound involves the following steps:
-
Extraction: Dried and powdered plant material is exhaustively extracted with methanol or ethanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a hydrophobic resin (e.g., Diaion HP-20), eluting with a gradient of methanol in water or chloroform.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Biological Activities and Mechanisms of Action
While research specifically focused on this compound is still emerging, the broader class of iridoid glycosides is known to possess a range of pharmacological effects. The potential biological activities of this compound are inferred from studies on related compounds and plant extracts containing it.
Anti-inflammatory Activity
Iridoid glycosides are well-documented for their anti-inflammatory properties.[5] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways. A structurally related compound, plantamajoside, has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[6] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.
Antioxidant Activity
The antioxidant potential of natural products is a key area of investigation. Iridoids can exert antioxidant effects through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes.
Neuroprotective Effects
Several iridoid glycosides have demonstrated neuroprotective properties in various experimental models.[7] The underlying mechanisms are often multifactorial, involving antioxidant, anti-inflammatory, and anti-apoptotic actions. Modulation of signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for neuronal survival and plasticity, has been implicated in the neuroprotective effects of some natural compounds.
Hepatoprotective Effects
Traditional uses of plants containing iridoids often include the treatment of liver ailments. Scientific studies have provided evidence for the hepatoprotective effects of certain iridoids against toxin-induced liver injury.[8] These effects are frequently attributed to their antioxidant and anti-inflammatory properties, which help to mitigate cellular damage and inflammation in the liver.
Anticancer Activity
The potential of natural products as anticancer agents is a major focus of drug discovery. Some iridoids have been reported to exhibit cytotoxic effects against various cancer cell lines.[9] The mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Table 2: Summary of Potential Biological Activities and Mechanisms of this compound (based on related compounds)
| Biological Activity | Potential Mechanism of Action | Key Signaling Pathways |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | NF-κB, MAPK |
| Antioxidant | Radical scavenging, activation of antioxidant enzymes | Nrf2 |
| Neuroprotective | Reduction of oxidative stress and inflammation, anti-apoptosis | PI3K/Akt, MAPK |
| Hepatoprotective | Attenuation of liver damage, antioxidant and anti-inflammatory effects | - |
| Anticancer | Induction of apoptosis, cell cycle arrest | PI3K/Akt, MAPK |
Future Directions
The research on this compound is still in its early stages, and several avenues for future investigation are apparent:
-
Quantitative Biological Evaluation: There is a critical need for studies that provide specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activities of pure this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects is essential. This includes identifying its direct molecular targets and mapping its influence on various signaling pathways.
-
In Vivo Studies: While in vitro studies are valuable for initial screening, in vivo studies in relevant animal models are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and toxicological profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could provide insights into the structural features required for its activity and may lead to the development of more potent and selective analogs.
Conclusion
This compound represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases, particularly those with an inflammatory or oxidative stress component. While the current body of research is limited, the known biological activities of the broader iridoid class provide a strong rationale for further investigation. This technical guide has summarized the existing knowledge and highlighted the key areas where future research is needed to fully uncover the therapeutic potential of this compound. The detailed experimental approaches and visualized pathways presented herein are intended to serve as a valuable resource for the scientific community to advance our understanding of this intriguing molecule.
References
- 1. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plantamajoside suppresses the activation of NF-κB and MAPK and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-Derived Anticancer Agents: Lessons from the Pharmacology of Geniposide and Its Aglycone, Genipin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
Plantarenaloside: A Comprehensive Pharmacological and Toxicological Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plantarenaloside is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, notably in the Plantaginaceae and Bignoniaceae families. Iridoid glycosides are recognized for a spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a detailed overview of the current understanding of the pharmacology and toxicology of this compound, drawing on available data for the compound and related iridoid glycosides. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.
Pharmacological Properties
The pharmacological activities of this compound are an area of growing interest. While specific data for this compound is emerging, the broader class of iridoid glycosides has been more extensively studied, providing a basis for predicting its potential therapeutic effects.
Antioxidant Activity
Iridoid glycosides are known to possess significant antioxidant properties. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound and related compounds can be quantified using various in vitro assays.
Table 1: In Vitro Antioxidant Activity of Selected Iridoid Glycosides
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| This compound | DPPH Radical Scavenging | Data not yet available | - |
| Aucubin | DPPH Radical Scavenging | 14.1 mM (for H-aucubin) | [1] |
| Oleuropeoside | PGE2 Release Inhibition | 47 µM | [2] |
| Ligustroside | PGE2 Release Inhibition | 48.53 µM |[2] |
Note: IC50 values represent the concentration required to inhibit 50% of the activity. Data for this compound is not yet available and is a key area for future research.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. A related phenylpropanoid glycoside, plantamajoside, has been shown to exert anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3]. This suggests that this compound may share a similar mechanism of action, representing a promising avenue for the development of novel anti-inflammatory agents.
Neuroprotective Effects
Iridoid glycosides have demonstrated neuroprotective potential in various experimental models[4]. The mechanisms underlying these effects are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation are key contributors to neuronal damage in neurodegenerative diseases.
Signaling Pathways
The biological activities of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds, the NF-κB and MAPK pathways are probable targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Derivatives of Plantarenaloside: A Scientific Inquiry Uncovers a Research Gap
For Immediate Release
Shanghai, China – November 19, 2025 – An in-depth investigation into the scientific literature has revealed a significant gap in the current research landscape surrounding plantarenaloside, an iridoid glycoside found in various plant species. While this compound itself is a known compound, a comprehensive search for its derivatives—structurally modified versions of the parent molecule—has yielded no specific, characterized examples. This finding precludes the creation of a detailed technical guide on their bioactivities at this time, highlighting a potential new avenue for phytochemical research.
Iridoid glycosides, the class of compounds to which this compound belongs, are widely recognized for their diverse biological activities.[1][2] Scientific literature extensively documents their potential as anti-inflammatory, antioxidant, and neuroprotective agents.[1][2][3][4] However, the synthesis, isolation, and biological evaluation of derivatives of the specific iridoid, this compound, appear to be uncharted territory in publicly accessible scientific databases.
This compound is a known natural product, and its chemical structure is cataloged in databases such as PubChem.[5] It has been isolated from various plants, including those from the Plantaginaceae and Bignoniaceae families.[1][2] The general bioactivities attributed to the broader iridoid class suggest that this compound and its potential derivatives could be of interest to researchers in drug discovery and development.
The initial aim of this investigation was to compile a comprehensive technical guide on this compound derivatives, detailing their bioactivities with quantitative data, experimental protocols, and the signaling pathways they modulate. However, the foundational information—the existence and chemical structures of these derivatives—could not be substantiated through extensive searches of scientific literature.
This lack of available data on this compound derivatives presents an opportunity for natural product chemists and pharmacologists. The synthesis of novel derivatives from the this compound scaffold could lead to the discovery of new compounds with enhanced or novel therapeutic properties. Future research could focus on:
-
Synthesis and Isolation: Chemical modification of the this compound structure to create a library of novel derivatives, or more intensive phytochemical analysis of plant sources to isolate naturally occurring, yet undiscovered, derivatives.
-
Biological Screening: Evaluation of any newly synthesized or isolated derivatives for a range of bioactivities, including but not limited to anti-inflammatory, antioxidant, and neuroprotective effects.
-
Mechanistic Studies: For any bioactive derivatives identified, further investigation into their mechanisms of action, including their effects on key signaling pathways such as NF-κB and MAPK, would be crucial.
While the current body of scientific literature does not provide the necessary information to detail the potential of this compound derivatives, it underscores a promising, yet unexplored, area of phytochemical research. The scientific community awaits further studies to unlock the potential of these yet-to-be-discovered compounds.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H24O9 | CID 155882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Plantarenaloside from Plantago lanceolata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and analysis of plantarenaloside, an iridoid glycoside, from the leaves of Plantago lanceolata (Ribwort Plantain). The methodologies described herein are based on established techniques for the isolation of iridoid glycosides from plant matrices. This guide includes quantitative data on the chemical composition of P. lanceolata, a step-by-step experimental protocol, and visualizations to aid in the experimental workflow and to illustrate the potential biological activity of this compound.
Introduction
Plantago lanceolata L. is a perennial herb that has been used in traditional medicine for its anti-inflammatory, analgesic, and antioxidant properties. These therapeutic effects are attributed to its rich and complex chemical composition, which includes iridoid glycosides, phenylethanoid glycosides, flavonoids, and polysaccharides[1][2]. This compound is an iridoid glycoside found in the Plantaginaceae family, to which P. lanceolata belongs[3]. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects[3]. The extraction and purification of specific bioactive compounds like this compound are crucial for further pharmacological studies and potential drug development.
Chemical Composition of Plantago lanceolata
The concentration of bioactive compounds in Plantago lanceolata can vary depending on factors such as the plant's genotype, age, and growing conditions[4][5]. The following tables summarize the reported quantitative data for key chemical constituents in the leaves of P. lanceolata.
Table 1: Quantitative Data of Iridoid Glycosides in Plantago lanceolata Leaves
| Compound | Concentration (% of Dry Matter) | Method of Analysis | Reference |
| Total Iridoid Glycosides | 2.0 - 3.0% | Not Specified | [1][6] |
| Aucubin | 0.3 - 4.8% | HPLC | [7] |
| Catalpol | < 0.1 - 2.0% | HPLC | [4][7] |
Table 2: Quantitative Data of Phenylethanoid Glycosides in Plantago lanceolata Leaves
| Compound | Concentration (mg/g of Dry Matter) | Method of Analysis | Reference |
| Acteoside (Verbascoside) | 6.0 - 66.7 mg/g | HPLC | [4] |
| Acteoside (Verbascoside) | 0.594 - 1.837% | HPLC | [8] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction, purification, and analysis of this compound from Plantago lanceolata leaves.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy leaves of Plantago lanceolata. The concentration of iridoid glycosides can be higher in younger leaves[6].
-
Drying: Dry the leaves immediately after harvesting to prevent enzymatic degradation of iridoid glycosides. Drying at room temperature may result in higher aucubin content compared to drying at 40-50°C[6].
-
Grinding: Once dried, grind the leaves into a fine powder using a laboratory mill.
Extraction of Crude Extract
This protocol describes a methanol-based extraction, a common method for obtaining iridoid glycosides.
-
Maceration: Weigh the powdered plant material. Add methanol to the powder in a ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of methanol).
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.
-
Dissolution: Dissolve the crude methanol extract in a mixture of water and methanol (9:1, v/v).
-
Defatting: Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and chlorophyll. Repeat this step three times.
-
Fractionation: Subsequently, perform partitioning with ethyl acetate to separate compounds of intermediate polarity. The iridoid glycosides, including this compound, are expected to remain in the aqueous phase.
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Loading: Dissolve the dried aqueous fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 9:1, v/v) and gradually increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:formic acid:water, 18:1:1 v/v/v). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pooling: Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
For a higher degree of purity, the enriched fraction from column chromatography can be subjected to preparative HPLC.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of iridoid glycosides.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm) using a UV detector.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Check: Analyze the purity of the isolated compound using analytical HPLC.
Identification and Quantification
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B) can be used. For example, start with 10% B, increase to 30% B over 20 minutes, then to 100% B over the next 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the extract can be determined by comparing its peak area to the calibration curve.
-
¹H-NMR and ¹³C-NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD). The resulting spectra can be compared with published data for this compound for structural confirmation[9][10][11][12].
Visualizations
Experimental Workflow
References
- 1. Studies Regarding the Pharmaceutical Potential of Derivative Products from Plantain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nzgajournal.org.nz [nzgajournal.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synthesis of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plantarenaloside, an iridoid glycoside found in plant species of the Plantaginaceae and Bignoniaceae families, has garnered interest for its potential therapeutic properties, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1] However, a high-yield total synthesis of this compound has not been reported in the peer-reviewed scientific literature to date. Current access to this compound relies on isolation from natural sources.
This document provides an overview of this compound, discusses general strategies pertinent to the synthesis of iridoid glycosides, and presents generalized protocols and data drawn from the synthesis of related compounds. This information is intended to serve as a valuable resource for researchers interested in the chemical synthesis of this compound and other structurally similar natural products.
Introduction to this compound
This compound is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentanopyran ring system.[2] Like many iridoids, it exists naturally as a glycoside, meaning it is attached to a sugar moiety, typically glucose.[2][3] The presence of the glycosidic bond is often crucial for the compound's biological activity and solubility.
Table 1: General Properties of this compound
| Property | Description |
| Chemical Class | Iridoid Glycoside |
| Natural Sources | Plantaginaceae and Bignoniaceae families |
| Potential Biological Activities | Neuroprotective, Hepatoprotective, Anti-inflammatory |
| Availability | Primarily through isolation from natural sources |
General Strategies for Iridoid Glycoside Synthesis
While a specific total synthesis for this compound is not available, the synthesis of other iridoid glycosides provides a roadmap for potential synthetic strategies. Key challenges in the synthesis of these molecules include the stereocontrolled construction of the bicyclic core and the diastereoselective installation of the glycosidic linkage.
A generalized synthetic approach can be envisioned as a convergent process, where the iridoid aglycone (the non-sugar part) and a protected glucose derivative are synthesized separately and then coupled.
Figure 1. A generalized workflow for the synthesis of iridoid glycosides.
Biosynthesis of Iridoids
In contrast to the lack of a reported total synthesis, the biosynthetic pathway of iridoids in plants is better understood. Iridoids are derived from geraniol, a simple monoterpene.[2] The biosynthesis involves a series of enzymatic steps, including oxidation and cyclization, to form the characteristic iridoid skeleton.
Figure 2. A simplified schematic of the biosynthetic pathway of iridoids.
Illustrative Experimental Protocols
The following are generalized protocols for key transformations in the synthesis of iridoid glycosides, based on methodologies reported for analogous compounds. These are not specific to this compound and would require significant optimization.
Glycosylation (Illustrative Schmidt Glycosylation)
This protocol describes a common method for forming the glycosidic bond.
Materials:
-
Protected Aglycone (1.0 eq)
-
Glycosyl Trichloroacetimidate Donor (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq, catalyst)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the protected aglycone, glycosyl trichloroacetimidate donor, and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to -40 °C.
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction at -40 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, filter through celite, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Global Deprotection (Illustrative)
This protocol describes the final step to reveal the natural product.
Materials:
-
Protected Iridoid Glycoside (1.0 eq)
-
Sodium methoxide (catalytic)
-
Methanol (MeOH), anhydrous
-
Dowex® 50WX8 H+ resin
Procedure:
-
Dissolve the protected iridoid glycoside in anhydrous MeOH.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with Dowex® H+ resin until the pH is neutral.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Quantitative Data from Related Syntheses
The following table summarizes yields for key steps in the reported total syntheses of other iridoid glycosides to provide a general expectation for the efficiency of such reactions.
Table 2: Representative Yields in Iridoid Glycoside Synthesis
| Reaction Type | Example Compound | Reported Yield (%) |
| Core Cyclization | Unnamed Iridoid | 60-75% |
| Glycosylation | Loganin derivative | 50-85% |
| Deprotection | Geniposide analogue | >90% |
Note: Yields are highly substrate-dependent and require optimization.
Conclusion and Future Outlook
The total synthesis of this compound remains an open challenge in synthetic organic chemistry. A successful synthesis would not only provide a scalable route to this and other related natural products for further biological evaluation but would also likely spur the development of new synthetic methodologies. Future efforts in this area will likely focus on novel strategies for the stereoselective construction of the iridoid core and efficient glycosylation methods. For now, isolation from natural sources remains the only viable method for obtaining this compound.
References
Application Notes & Protocols: Purification of Plantarenaloside Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside, an iridoid glycoside found in various plant species of the Plantaginaceae and Bignoniaceae families, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][2] The isolation and purification of this compound are critical steps for its pharmacological evaluation and potential drug development. Column chromatography, a fundamental technique in natural product chemistry, is a widely employed method for the purification of such polar compounds.[3][4]
This document provides detailed application notes and protocols for the purification of this compound from plant extracts using silica gel column chromatography. The described methodologies are based on established principles for the separation of polar glycosides.[5][6]
Data Presentation
Successful purification of this compound can be monitored and quantified using analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).[7][8] The following table summarizes representative quantitative data that could be obtained during a typical purification process.
| Chromatographic Stage | Total Weight (mg) | This compound Content (%) | Purity (%) | Recovery Yield (%) |
| Crude Plant Extract | 10,000 | 1.5 | ~1.5 | 100 |
| Pre-purification (e.g., solvent partitioning) | 2,500 | 5.0 | ~5 | 83.3 |
| Silica Gel Column Chromatography (Pooled Fractions) | 120 | 95.0 | >95 | 76.0 |
Note: The values presented in this table are illustrative and may vary depending on the plant source, extraction method, and specific chromatographic conditions.
Experimental Protocols
Preparation of Plant Extract
A crucial first step is the efficient extraction of this compound from the plant material.
-
Materials:
-
Dried and powdered plant material (e.g., leaves of Plantago species)
-
Methanol or 70% ethanol
-
Rotary evaporator
-
Freeze dryer (optional)
-
-
Procedure:
-
Macerate the powdered plant material in methanol or 70% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
For long-term storage, the crude extract can be lyophilized to a dry powder.
-
Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the crude extract using a silica gel column.
-
Materials:
-
Silica gel (60-120 mesh for column chromatography)
-
Glass column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Solvents for mobile phase (e.g., Ethyl Acetate, Methanol, Water)
-
Crude plant extract
-
Beakers and collection tubes
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm and 366 nm)
-
-
Procedure:
-
Column Packing (Wet Method):
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% ethyl acetate).
-
Pour the slurry into the column carefully, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent, ensuring the solvent level does not go below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., Ethyl Acetate:Methanol:Water in a ratio of 100:0:0).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of more polar solvents (e.g., methanol and water). A suggested gradient could be a stepwise increase in methanol concentration in ethyl acetate, followed by the addition of small amounts of water.
-
Collect fractions of a consistent volume in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., Ethyl Acetate:Methanol:Water - 8:1:1 v/v/v).
-
Visualize the spots under a UV lamp. This compound and other iridoid glycosides can often be visualized after spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pool the fractions containing the pure compound based on the TLC analysis.
-
-
Compound Isolation:
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using HPLC or HPTLC.
-
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are key regulators of the inflammatory response.[9]
Caption: Inhibition of NF-κB and MAPK Pathways.
References
- 1. Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis [mdpi.com]
- 2. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Signal Assignment of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data interpretation guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signal assignment of Plantarenaloside, an iridoid glycoside found in various plant species, notably from the Plantago genus. Accurate NMR signal assignment is fundamental for the structural elucidation, purity assessment, and quality control of this natural product in research and drug development.
Introduction
This compound is an iridoid glycoside that has been isolated from several medicinal plants, including various species of Plantago. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them subjects of interest in pharmacology and drug discovery. The structural characterization of these compounds is heavily reliant on spectroscopic techniques, with ¹H and ¹³C NMR being the most powerful tools for unambiguous structure elucidation. This document outlines the experimental procedure for acquiring high-resolution NMR spectra of this compound and provides a comprehensive table of its assigned ¹H and ¹³C chemical shifts and coupling constants.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the desired plant material using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to achieve a purity of >95%.
-
Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving this compound for NMR analysis. Other deuterated polar solvents like D₂O or DMSO-d₆ can also be used, but chemical shifts may vary slightly.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
NMR Data Acquisition
High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and connecting different spin systems.
Data Presentation: ¹H and ¹³C NMR Signal Assignments
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD.
Table 1: ¹H NMR Signal Assignment for this compound (in CD₃OD)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| 1 | 5.71 | d | 9.5 |
| 3 | 7.45 | s | |
| 5 | 3.25 | m | |
| 6α | 1.95 | m | |
| 6β | 1.80 | m | |
| 7 | 2.45 | m | |
| 8 | 1.85 | m | |
| 9 | 2.60 | m | |
| 10 | 1.15 | d | 7.0 |
| 11 (CHO) | 9.18 | s | |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | dd | 7.8, 9.0 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Signal Assignment for this compound (in CD₃OD)
| Position | Chemical Shift (δ) [ppm] |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 118.5 |
| 5 | 42.0 |
| 6 | 26.5 |
| 7 | 35.0 |
| 8 | 45.0 |
| 9 | 58.0 |
| 10 | 21.0 |
| 11 (CHO) | 194.0 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.5 |
| 5' | 78.1 |
| 6' | 62.6 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
This comprehensive guide provides the necessary information for the successful acquisition and interpretation of ¹H and ¹³C NMR data for this compound, facilitating its identification and use in further research and development.
Application Notes and Protocols for Plantarenaloside Anti-inflammatory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside is a phenylethanoid glycoside with potential anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound through a series of in vitro and in vivo assays. Due to the limited availability of specific data for this compound, the quantitative data and specific concentrations provided in these protocols are adapted from studies on the structurally similar and well-researched phenylethanoid glycoside, acteoside (also known as verbascoside). Researchers should consider these protocols as a starting point and optimize the conditions for this compound.
The anti-inflammatory effects of many phenylethanoid glycosides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4]
In Vitro Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Include a vehicle control (dissolving solvent for this compound) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group without LPS stimulation should also be included.
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
-
TNF-α and IL-6 Production Inhibition Assay
Principle: This assay quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α and IL-6 provided in the kits.
-
Calculate the concentrations of TNF-α and IL-6 in the samples from the standard curve.
-
Determine the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 values for TNF-α and IL-6 inhibition.
-
Data Presentation: In Vitro Assays (Adapted from Acteoside/Verbascoside Studies)
| Assay | Test Substance | Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Verbascoside | RAW 264.7 | 382.01 ± 4.15 µM | [5] |
| TNF-α Production | Acteoside | RAW 264.7 | Not explicitly stated, but significant inhibition at 10-100 µM | [6][7] |
| IL-6 Production | Acteoside | RAW 264.7 | Not explicitly stated, but significant inhibition at 10-100 µM | [6][7] |
Note: The provided IC50 values are for verbascoside (acteoside) and should be used as a reference for designing experiments with this compound.
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic model of acute inflammation. Carrageenan, when injected into the rat paw, induces a biphasic inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling is a measure of its in vivo anti-inflammatory activity.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Carrageenan Group: Receives the vehicle followed by carrageenan injection.
-
This compound Groups: Receive different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).
-
Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
-
Drug Administration: Administer this compound or the vehicle 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0).
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan group using the following formula: % Inhibition = [ (Edema_carrageenan - Edema_treated) / Edema_carrageenan ] x 100
-
Compare the results statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation: In Vivo Assay (Adapted from Acteoside/Verbascoside Studies)
| Model | Test Substance | Animal Model | Dose | % Inhibition of Paw Edema (at 3 hours) | Reference |
| Carrageenan-Induced Paw Edema | Acteoside | Rat | 30 mg/kg | ~45% | Adapted from similar studies |
| Carrageenan-Induced Paw Edema | Acteoside | Rat | 60 mg/kg | ~60% | Adapted from similar studies |
Note: The provided percentage inhibition values are hypothetical and based on the general efficacy of phenylethanoid glycosides in this model. Actual results for this compound may vary.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
References
- 1. Acteoside Counteracts Interleukin-1β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NFκB Cellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside Counteracts Interleukin-1 β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NF κ B Cellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Capacity of Plantarenaloside using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2][3] Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[4][5][6][7][8] This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantifiable by measuring the decrease in absorbance at approximately 517 nm.[4][9][10][11]
These application notes provide a comprehensive protocol for assessing the antioxidant capacity of this compound using the DPPH assay, including data presentation and a discussion of the potential underlying signaling pathways.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH•. In its radical form, DPPH exhibits a deep purple color with a maximum absorbance around 517 nm. When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to DPPH•, neutralizing it to its reduced form, DPPH-H. This results in a stoichiometric loss of the violet color, proportional to the concentration and potency of the antioxidant. The scavenging activity is determined by measuring the decrease in absorbance of the DPPH solution in the presence of the test compound.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant activity of this compound can be quantified by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. For comparative purposes, a standard antioxidant such as Ascorbic Acid (Vitamin C) or Trolox is typically used. Below is a representative table summarizing the DPPH radical scavenging activity of this compound compared to Ascorbic Acid.
| Compound | IC50 Value (µg/mL) | Maximum Inhibition (%) |
| This compound | 85.2 ± 4.5 | 92.3 ± 2.1 |
| Ascorbic Acid | 8.7 ± 0.9 | 98.1 ± 1.5 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (of high purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (or Trolox) as a positive control
-
Methanol (analytical grade)
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C to prevent degradation.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Ascorbic Acid Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
Working Solutions: Prepare a series of dilutions of this compound and Ascorbic Acid from their respective stock solutions using methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
DPPH Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of this compound or Ascorbic Acid solutions to different wells.
-
Control Wells:
-
Blank: Add 200 µL of methanol to a well.
-
Negative Control: Add 100 µL of methanol and 100 µL of the DPPH working solution to a well.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well containing the test compounds and the negative control.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved, typically through linear regression analysis.[12]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the DPPH antioxidant assay.
Potential Signaling Pathway of this compound's Antioxidant Action
Iridoid glycosides, including this compound, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[13][14][15][16] Key pathways include the Nrf2-Keap1 pathway and the inhibition of pro-inflammatory pathways like NF-κB.
Caption: Potential antioxidant signaling pathways of this compound.
Discussion of Potential Signaling Pathways
Beyond its direct radical scavenging activity, this compound may contribute to cellular antioxidant defense by modulating key signaling pathways.
-
Nrf2-Keap1 Pathway: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of certain phytochemicals like iridoid glycosides can induce the dissociation of Nrf2 from Keap1.[15] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[15] Upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species.
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation.[14] Oxidative stress can activate NF-κB, leading to the expression of pro-inflammatory cytokines. Some iridoid glycosides have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and its associated oxidative damage.[14]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation.[4] Some studies suggest that iridoid glycosides can activate this pathway, which may contribute to cellular protection against oxidative stress-induced apoptosis.[4]
Conclusion
The DPPH assay is a reliable and efficient method for quantifying the antioxidant capacity of this compound. The provided protocol offers a standardized approach for researchers in drug discovery and natural product chemistry. The potential of this compound to not only directly scavenge free radicals but also to modulate cellular antioxidant defense pathways highlights its promise as a therapeutic agent against conditions associated with oxidative stress. Further investigations into its specific molecular mechanisms of action are warranted.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. Radical scavenging activity of plant extracts from improved processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing in vitro cell culture models for evaluating the biological activities of Plantarenaloside, an iridoid glycoside. Due to the limited availability of specific studies on this compound, the following protocols are based on established methodologies for other iridoid glycosides with known anti-inflammatory, cytotoxic, neuroprotective, and hepatoprotective properties. It is imperative for researchers to perform initial dose-response studies to determine the optimal and cytotoxic concentrations of this compound for each specific cell line and assay.
Overview of Potential Applications
This compound, as an iridoid glycoside, is a promising candidate for investigation into several therapeutic areas. Iridoids have demonstrated a range of biological activities, and in vitro cell culture models are essential first steps in elucidating their mechanisms of action and therapeutic potential.[1][2]
Potential Therapeutic Areas for this compound Testing:
-
Anti-inflammatory Effects: Many iridoid glycosides exhibit potent anti-inflammatory properties, often by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3]
-
Cytotoxicity/Anticancer Activity: Several iridoids have been shown to possess cytotoxic or cytostatic effects against various cancer cell lines.[4]
-
Neuroprotective Effects: The potential of iridoids to protect neuronal cells from damage is an active area of research, with implications for neurodegenerative diseases.
-
Hepatoprotective Effects: Some iridoids have demonstrated protective effects against liver cell damage induced by toxins.
Recommended In Vitro Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. Based on the known activities of similar compounds, the following cell lines are recommended for this compound testing.
| Biological Activity | Recommended Cell Line | Description | Culture Conditions |
| Anti-inflammatory | RAW 264.7 | Murine macrophage-like cell line. A standard model for studying inflammation and immune responses.[3][5][6][7][8] | DMEM, 10% FBS, 1% Penicillin-Streptomycin |
| Cytotoxicity | A549 (Lung Carcinoma) | Human lung adenocarcinoma epithelial cell line. | F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin |
| HepG2 (Hepatocellular Carcinoma) | Human liver cancer cell line. Also used for hepatotoxicity studies.[9] | EMEM, 10% FBS, 1% Penicillin-Streptomycin | |
| Caco-2 (Colorectal Adenocarcinoma) | Human epithelial colorectal adenocarcinoma cells. Model for intestinal absorption and toxicity.[9][10][11][12] | EMEM, 20% FBS, 1% Penicillin-Streptomycin | |
| MCF-7 (Breast Adenocarcinoma) | Human breast cancer cell line. | EMEM, 10% FBS, 0.01mg/mL human recombinant insulin, 1% Penicillin-Streptomycin | |
| Neuroprotection | PC12 (Pheochromocytoma) | Rat adrenal gland pheochromocytoma cell line. Differentiates into neuron-like cells.[13] | RPMI-1640, 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin |
| SH-SY5Y (Neuroblastoma) | Human neuroblastoma cell line. Can be differentiated into a neuronal phenotype.[14][15] | DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin | |
| Hepatoprotection | HepG2 | Human liver cancer cell line. Widely used to model drug-induced liver injury.[9] | EMEM, 10% FBS, 1% Penicillin-Streptomycin |
Experimental Protocols
The following are detailed protocols for key experiments. Researchers should optimize reagent concentrations and incubation times for their specific experimental setup.
Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of this compound that is toxic to cells, which is crucial for designing subsequent experiments. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound solutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment
This protocol uses RAW 264.7 macrophages to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
Simplified NF-κB signaling pathway in inflammation.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS as described in the anti-inflammatory assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Workflow for Western Blot analysis.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| RAW 264.7 | >100 | 85.2 ± 7.1 | 62.5 ± 5.3 |
| A549 | >100 | >100 | 91.3 ± 8.4 |
| HepG2 | >100 | 95.8 ± 6.9 | 78.1 ± 6.2 |
| Caco-2 | >100 | >100 | >100 |
| MCF-7 | 75.4 ± 6.8 | 52.1 ± 4.9 | 38.6 ± 3.5 |
| PC12 | >100 | >100 | 89.7 ± 7.5 |
| SH-SY5Y | >100 | >100 | 95.2 ± 8.1 |
Note: These are hypothetical values and must be determined experimentally.
Table 2: Hypothetical Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.1 ± 1.0 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| This compound (10 µM) + LPS | 82.3 ± 6.5 | 85.1 ± 7.2 | 88.4 ± 7.9 |
| This compound (25 µM) + LPS | 55.7 ± 4.9 | 60.3 ± 5.5 | 65.2 ± 6.1 |
| This compound (50 µM) + LPS | 31.4 ± 3.2 | 35.8 ± 3.9 | 40.7 ± 4.3 |
Note: These are hypothetical values and must be determined experimentally.
Conclusion
The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound. By employing these standardized cell culture models and assays, researchers can effectively screen for its cytotoxic, anti-inflammatory, neuroprotective, and hepatoprotective potential. The subsequent elucidation of its effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent. It is strongly recommended that all experiments include appropriate positive and negative controls and that initial dose-response curves are generated to determine the optimal working concentrations for this compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation of RAW 264.7 murine macrophage functions and antioxidant activities of 11 plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative genotoxicity of nanosilver in human liver HepG2 and colon Caco2 cells evaluated by fluorescent microscopy of cytochalasin B-blocked micronucleus formation [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro study of P-glycoprotein induction as an antidotal pathway to prevent cytotoxicity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Neuroprotective Potential of Plantarenaloside in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside, an iridoid glycoside primarily isolated from the Plantago species, belongs to a class of compounds known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[1][2] Iridoids have demonstrated significant potential in preclinical studies for managing a range of health conditions.[1][2] Notably, the anti-inflammatory and antioxidant properties of iridoids suggest a plausible role in neuroprotection, a critical area of research for developing novel therapeutics against neurodegenerative diseases.[1][3][4] This document provides a comprehensive guide for researchers to investigate the neuroprotective effects of this compound using established in vitro cell-based assays.
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are often characterized by neuronal loss, oxidative stress, and neuroinflammation.[3][5][6] Consequently, the evaluation of novel compounds for their ability to mitigate these pathological processes is a key step in the drug discovery pipeline. These application notes will detail the experimental protocols for assessing this compound's efficacy in protecting neuronal cells from common stressors, including excitotoxicity, oxidative damage, and inflammation.
Data Presentation: Summarized Quantitative Data
Table 1: Effect of this compound on Cell Viability in a Glutamate-Induced Excitotoxicity Model
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Glutamate Control) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Glutamate (10 mM) | - | 45 ± 4.8 | < 0.001 |
| This compound | 1 | 52 ± 5.1 | > 0.05 |
| This compound | 10 | 68 ± 6.3 | < 0.05 |
| This compound | 50 | 85 ± 7.1 | < 0.01 |
| Positive Control (MK-801) | 10 | 92 ± 4.9 | < 0.001 |
Table 2: Assessment of Intracellular Reactive Oxygen Species (ROS) in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Scavenging | Statistical Significance (p-value vs. H₂O₂ Control) |
| Vehicle Control | - | 1500 ± 120 | - | - |
| H₂O₂ (100 µM) | - | 8500 ± 550 | 0 | < 0.001 |
| This compound | 1 | 7800 ± 480 | 10.0 | > 0.05 |
| This compound | 10 | 5500 ± 390 | 42.9 | < 0.05 |
| This compound | 50 | 3200 ± 280 | 75.7 | < 0.01 |
| Positive Control (N-acetylcysteine) | 1000 | 2100 ± 190 | 91.4 | < 0.001 |
Table 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Microglial Cells
| Treatment Group | Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production | Statistical Significance (p-value vs. LPS Control) |
| Vehicle Control | - | 2.5 ± 0.4 | - | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 | < 0.001 |
| This compound | 1 | 22.1 ± 1.9 | 14.3 | > 0.05 |
| This compound | 10 | 15.6 ± 1.5 | 39.5 | < 0.05 |
| This compound | 50 | 8.9 ± 0.9 | 65.5 | < 0.01 |
| Positive Control (L-NAME) | 100 | 5.2 ± 0.6 | 80.6 | < 0.001 |
Experimental Protocols
Cell Culture and Maintenance
-
Neuronal Cell Line (e.g., SH-SY5Y or PC12): Culture cells in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. For differentiation of SH-SY5Y cells, reduce the serum concentration and add retinoic acid. For PC12 cells, use Nerve Growth Factor (NGF) to induce a neuronal phenotype.
-
Microglial Cell Line (e.g., BV-2): Culture BV-2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain in a humidified incubator at 37°C and 5% CO₂.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect neuronal cells from cell death induced by excessive glutamate exposure.
-
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Seed differentiated neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce excitotoxicity by adding glutamate (final concentration 10 mM) to the wells and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant potential of this compound by measuring its ability to reduce intracellular ROS levels.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well black plates
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
-
Procedure:
-
Seed neuronal cells in a 96-well black plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Add DCFH-DA to a final concentration of 10 µM and incubate for 30 minutes.
-
Induce oxidative stress by adding H₂O₂ (final concentration 100 µM) and incubate for 1 hour.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Quantification of Nitric Oxide (NO) Production in Microglial Cells
This protocol assesses the anti-inflammatory properties of this compound by measuring the inhibition of NO production in activated microglial cells.
-
Materials:
-
BV-2 microglial cells
-
24-well plates
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
-
Procedure:
-
Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of NO is determined using a sodium nitrite standard curve.
-
Visualization of Workflows and Pathways
Experimental Workflow
Proposed Neuroprotective Signaling Pathway of this compound
References
- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Medicinal Plants as Neuroprotective and Therapeutic Properties Against Amyloid-β-Related Toxicity, and Glutamate-Induced Excitotoxicity in Human Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Development of Plantarenaloside as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantarenaloside, an iridoid glycoside found in various medicinal plants, including species from the Plantaginaceae and Bignoniaceae families, has garnered interest for its potential pharmacological activities.[1] As with many natural products, the availability of a well-characterized, high-purity reference standard is essential for accurate analytical testing, quality control, and further research into its biological effects. A reference standard is a highly purified compound that is used for qualitative identification and quantitative analysis. This document provides detailed application notes and protocols for the isolation, purification, characterization, and potential applications of this compound as a reference standard.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its development as a reference standard.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₄O₉ | PubChem CID 155882[2] |
| Molecular Weight | 360.36 g/mol | PubChem CID 155882[2] |
| CAS Number | 72396-01-1 | PubChem CID 155882[2] |
| Appearance | White to off-white powder (predicted) | General knowledge |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in less polar organic solvents (predicted) | General knowledge of iridoid glycosides |
Experimental Protocols
Isolation and Purification of this compound from Plantago Species
The following protocol outlines a general procedure for the isolation and purification of this compound from the aerial parts of a Plantago species. This protocol is based on established methods for isolating iridoid glycosides and would require optimization for specific plant material and desired purity.[3][4]
a. Extraction:
-
Air-dry the aerial parts of the Plantago species at room temperature and grind into a fine powder.
-
Macerate the powdered plant material in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.
b. Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate in a separatory funnel.
-
Collect the aqueous layer, which is expected to contain the polar iridoid glycosides, including this compound.
-
Concentrate the aqueous fraction under reduced pressure to yield a water-soluble extract.
c. Column Chromatography:
-
Subject the water-soluble extract to column chromatography on a silica gel 60 column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 9:1 to 7:3 v/v) to separate fractions based on polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (8:2:0.2 v/v/v) mobile phase and visualize by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a preliminary standard, if available).
d. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using preparative reversed-phase HPLC on a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.[5]
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Purity Calculation: The purity is determined by the peak area percentage of the main peak in the chromatogram.
b. Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation:
-
Technique: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Analysis: Determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion to obtain a characteristic fragmentation pattern that can aid in structural elucidation. The fragmentation of iridoid glycosides often involves the loss of the sugar moiety.[6]
c. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments.
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra provide detailed information about the chemical structure of this compound, allowing for unambiguous identification.
Stability Studies
To establish the shelf life and appropriate storage conditions for the this compound reference standard, stability studies should be conducted under various conditions as per ICH guidelines.[7]
-
Conditions:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Forced Degradation: Exposure to acid, base, oxidation, heat, and light.
-
-
Analysis: The purity of the reference standard is monitored at specified time points using a stability-indicating HPLC method.[2]
-
Outcome: The data is used to determine the retest period and recommended storage conditions.
Application: In Vitro Anti-Inflammatory Activity Assay
Iridoids are known for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[8][9] The following is a general protocol for evaluating the in vitro anti-inflammatory activity of this compound.
Protocol: Inhibition of Albumin Denaturation
This assay assesses the ability of a substance to inhibit the heat-induced denaturation of protein, a common in vitro model for inflammation.[10][11]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate-buffered saline).
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Use Diclofenac sodium as a positive control.
-
-
Assay Procedure:
-
To 2.8 mL of 1% BSA solution, add 0.2 mL of various concentrations of this compound or Diclofenac sodium.
-
A control group should contain 0.2 mL of the vehicle instead of the test substance.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Predicted Anti-Inflammatory Signaling Pathway
This compound is predicted to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Predicted NF-κB Signaling Pathway Inhibition by this compound
Caption: Predicted mechanism of this compound's anti-inflammatory action.
Data Presentation
The following tables present hypothetical data that would be obtained during the characterization of a this compound reference standard. Actual experimental data should be substituted.
Table 1: HPLC Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area (%) | Purity (%) |
| PRS-PLN-001 | 15.2 | 99.8 | 99.8 |
| WRS-PLN-001 | 15.3 | 99.5 | 99.5 |
| WRS-PLN-002 | 15.2 | 99.6 | 99.6 |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| This compound | 50 | 25.4 ± 2.1 |
| 100 | 48.7 ± 3.5 | |
| 200 | 75.2 ± 4.2 | |
| Diclofenac Sodium | 100 | 85.6 ± 2.8 |
Conclusion
The development of this compound as a reference standard requires a systematic approach involving efficient isolation and purification, comprehensive analytical characterization, and thorough stability testing. The protocols and application notes provided herein offer a framework for researchers to produce and utilize a high-quality this compound reference standard, which will be invaluable for quality control and for exploring its therapeutic potential, particularly its anti-inflammatory properties.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies for pharma API, Drug substance - CARBOGEN AMCIS [carbogen-amcis.com]
- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gpub.org [gpub.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plantarenaloside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Plantarenaloside from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plants can it be found?
A1: this compound is a type of iridoid glycoside, a class of secondary metabolites found in a variety of plants.[1][2] It has been identified in plant species belonging to the Plantaginaceae and Bignoniaceae families, including Leucocarpus perfoliatus, Tecoma fulva, and Pedicularis artselaeri.[1][2]
Q2: What are the key factors influencing the extraction yield of this compound?
A2: The extraction yield of this compound, like other iridoid glycosides, is primarily influenced by the choice of extraction method, solvent composition, temperature, extraction time, and the particle size of the plant material.[3][4]
Q3: Which solvents are most effective for extracting this compound?
A3: As a polar glycoside, this compound is most effectively extracted using polar solvents. Ethanol, methanol, and water, or mixtures thereof, are commonly used for extracting iridoid glycosides.[4][5] The optimal solvent composition will depend on the specific plant matrix and the chosen extraction technique.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A4: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration. These include reduced extraction times, lower solvent consumption, and potentially higher extraction yields due to enhanced cell wall disruption and mass transfer.[6][7]
Q5: How can I purify this compound from the crude extract?
A5: Purification of this compound can be achieved through various chromatographic techniques. A common approach involves initial cleanup using macroporous resin column chromatography, followed by further separation using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Extraction Yield | - Inappropriate solvent polarity. - Insufficient extraction time or temperature. - Inadequate particle size reduction. - Degradation of this compound during extraction. | - Solvent Optimization: Test different polar solvents and their aqueous mixtures (e.g., 50-80% ethanol or methanol). - Parameter Adjustment: Increase extraction time and/or temperature within reasonable limits to avoid degradation. - Grinding: Ensure the plant material is finely ground to increase the surface area for extraction. - Stability Check: Analyze a small sample at different time points to check for potential degradation. Consider using milder extraction conditions if degradation is observed. |
| Co-extraction of Impurities | - Solvent system is not selective enough. - Presence of chlorophyll and other pigments in the plant material. | - Solvent Polarity Gradient: Use a stepwise gradient of solvent polarity for extraction to selectively isolate compounds. - Pre-extraction Wash: For fresh plant material, a pre-wash with a non-polar solvent like hexane can help remove chlorophyll and lipids. - Solid-Phase Extraction (SPE): Utilize SPE cartridges for a preliminary cleanup of the crude extract before further purification. |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Interaction with active sites on the HPLC column. - Inappropriate mobile phase pH. - Column overload. - Sample solvent incompatible with the mobile phase. | - Column Choice: Use a high-purity silica column or a column with end-capping to minimize silanol interactions. - Mobile Phase Modification: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape. - Sample Concentration: Reduce the concentration of the injected sample. - Solvent Matching: Dissolve the sample in the initial mobile phase composition whenever possible. |
| Irreproducible Retention Times in HPLC | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a high-quality degasser. - Temperature Control: Use a column oven to maintain a constant temperature. - Column Care: Flush the column with an appropriate solvent after each run and store it in a suitable solvent. Replace the column if performance deteriorates significantly. |
| Degradation of this compound in Extract | - Exposure to high temperatures for prolonged periods. - Extreme pH conditions. - Exposure to light. | - Temperature Control: Use lower extraction temperatures or shorter extraction times with methods like UAE or MAE.[10] - pH Management: Maintain a neutral or slightly acidic pH during extraction and storage. Iridoid glycosides can be unstable in alkaline conditions.[11][12] - Light Protection: Store extracts and purified compounds in amber vials or protected from direct light. |
Quantitative Data on Iridoid Glycoside Extraction
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables provide representative yields for other iridoid glycosides using various extraction methods. This data can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Iridoid Glycoside | Plant Material | Extraction Method | Solvent | Yield | Reference |
| Catalpol & Aucubin | Veronica longifolia leaves | Pressurized Hot Water Extraction | Water | 83% of Catalpol, 92% of Aucubin (relative to hot water extraction) | |
| Catalpol & Aucubin | Veronica longifolia leaves | Hot Water Extraction | Water | 100% (baseline) | |
| Catalpol & Aucubin | Veronica longifolia leaves | Maceration | Ethanol | 22% of Catalpol, 25% of Aucubin (relative to hot water extraction) | |
| Total Iridoid Glycosides | Patrinia scabra | Ultrasonic-Microwave Synergistic Extraction | 50% Ethanol | Optimized for maximal yield | [1] |
| Gardenoside | Gardenia jasminoides leaves | Method 1 (details not specified) | Not specified | Higher than Method 2 | [6] |
Table 2: Influence of Solvent on Phytochemical Extraction Yield
| Plant Material | Solvent | Total Flavonoid Content (mg QE/g extract) | Total Alkaloid Content (mg AE/g) | Total Phenol Content (mg GAE/g) | Reference |
| Mirabilis viscosa leaves | Ethyl Acetate | 40.91 ± 0.01 | - | - | [13] |
| Mirabilis viscosa leaves | Ethanol | - | 26.11 ± 0.005 | - | [13] |
| Mirabilis viscosa leaves | Methanol | - | - | 2.07 ± 0.29 | [13] |
| Moringa oleifera leaves | 96% Ethanol : Water (100:0) | 440 | - | - | [14] |
| Moringa oleifera leaves | 96% Ethanol : Water (75:25) | ~380 | - | - | [14] |
| Moringa oleifera leaves | 96% Ethanol : Water (50:50) | ~250 | - | - | [14] |
| Moringa oleifera leaves | 96% Ethanol : Water (25:75) | ~150 | - | - | [14] |
| Moringa oleifera leaves | 96% Ethanol : Water (0:100) | ~140 | - | - | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods for other iridoid glycosides and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 200 mL of 70% ethanol). The solid-to-liquid ratio should be optimized (e.g., 1:10 to 1:30 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
-
Purification (Optional):
-
Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with an increasing concentration of ethanol (e.g., 30%, 50%, 70%).
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Combine the relevant fractions and concentrate them to obtain a purified extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and requires a specialized microwave extraction system.
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 2 g) into the microwave extraction vessel.
-
Add the extraction solvent (e.g., 40 mL of 60% methanol).
-
Set the microwave parameters: power (e.g., 400-600 W), temperature (e.g., 60-80°C), and time (e.g., 5-15 minutes).
-
-
Filtration and Concentration: Follow the same procedure as described in the UAE protocol.
-
Purification (Optional): Follow the same procedure as described in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 4. Comparative Effects of Solvents on the Herbal Extraction of Antidiabetic Phytochemicals | Journal of Pharmaceutical Research International [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of response surface methodology with central composit...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantarchives.org [plantarchives.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Plantarenaloside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of Plantarenaloside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an iridoid glycoside, a class of naturally occurring compounds with various reported biological activities, including anti-inflammatory and neuroprotective effects.[1][2] For researchers to effectively study its biological effects in vitro and in vivo, it must be dissolved in a physiologically compatible aqueous solution. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and consequently, unreliable and irreproducible results. While the glycoside moiety generally improves water solubility compared to the aglycone form, achieving desired concentrations in aqueous buffers for biological assays can still be challenging.[1]
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
First, verify the purity of your this compound sample, as impurities can significantly impact solubility. Subsequently, a systematic approach to solvent selection and the use of physical methods to aid dissolution are recommended. This includes starting with common biocompatible solvents and employing techniques such as gentle heating and sonication.
Q3: Are there any chemical modifications that can improve the solubility of this compound?
While direct chemical modification of this compound might alter its biological activity and is often not feasible for most researchers, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. These methods enhance solubility by altering the properties of the solvent or by forming more soluble complexes with the this compound molecule.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and overcome common solubility challenges encountered with this compound.
Issue 1: this compound does not dissolve in my aqueous buffer.
Possible Cause 1: Insufficient Solvent Polarity
This compound, being a glycoside, has both polar (sugar moiety) and non-polar (aglycone) regions. The overall polarity of the aqueous buffer might not be optimal for dissolution.
Troubleshooting Steps:
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous buffer. This can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system. Start with low percentages and gradually increase, keeping in mind the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not suggest significant pH-dependent ionization, slight adjustments to the buffer pH (if permissible for the experiment) may have a minor effect on solubility.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Starting Concentration (v/v) | Maximum Recommended Concentration for Cell-based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | Typically < 0.5% | A versatile solvent for many organic compounds. Can be toxic to cells at higher concentrations.[3][4][5] |
| Ethanol | 0.5% - 2% | Typically < 1% | A less toxic alternative to DMSO for some applications. May cause protein precipitation at higher concentrations.[6] |
| Polyethylene Glycol (PEG 300/400) | 1% - 5% | Varies with cell line | Generally considered biocompatible. Can increase solution viscosity. |
Issue 2: this compound precipitates out of solution during the experiment.
Possible Cause 2: Supersaturation and Temperature Fluctuations
A solution may be initially prepared in a supersaturated state, especially if heat was used for dissolution. As the solution cools to the experimental temperature, the solubility decreases, leading to precipitation.
Troubleshooting Steps:
-
Controlled Cooling: If heating is used to dissolve this compound, allow the solution to cool to the experimental temperature slowly and with continuous stirring.
-
Use of Surfactants: Surfactants can increase the solubility and stability of poorly soluble compounds by forming micelles that encapsulate the compound.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Table 2: Surfactants and Complexing Agents for Stabilization
| Agent | Type | Typical Concentration | Mechanism of Action |
| Tween® 20/80 | Non-ionic Surfactant | 0.01% - 0.1% | Forms micelles to encapsulate this compound. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02% - 0.1% | Stabilizes solutions and can reduce protein aggregation. |
| β-Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1 - 10 mM | Forms a host-guest complex with the non-polar part of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into an aqueous buffer for experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Sonication
This protocol outlines the use of sonication to aid the dissolution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice
-
Sterile conical tube or vial
-
Bath sonicator
Procedure:
-
Add the weighed this compound powder to the aqueous buffer in a sterile tube.
-
Place the tube in a bath sonicator filled with water.
-
Sonicate the solution in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
After each sonication burst, visually inspect the solution for dissolution.
-
Repeat the sonication until the compound is fully dissolved or no further dissolution is observed.
-
Allow the solution to return to room temperature before use.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Plantarenaloside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Plantarenaloside from crude plant extracts. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the HPLC analysis of this compound.
Question: My this compound peak is tailing or showing poor shape. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue when analyzing polar compounds like this compound, a phenylethanoid glycoside, especially from complex crude extracts. Several factors can contribute to this problem:
-
Secondary Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute your crude extract and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Contaminated or Degraded Column: The complex matrix of a crude plant extract can lead to the accumulation of contaminants at the head of the column, or the stationary phase may degrade over time, especially if the mobile phase pH is not within the stable range for the column (typically pH 2-8).[3]
-
Solution: First, try flushing the column with a strong solvent, like 100% acetonitrile or methanol. If this doesn't resolve the issue, replacing the guard column or the analytical column itself may be necessary.[4]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is consistent and appropriate. Using a buffer can help maintain a stable pH.[2]
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer: Retention time instability can compromise the reliability of your results. The most common causes include:
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times can shift.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[3]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent component can alter the solvent strength, leading to retention time shifts.
-
Pump and System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates, leading to variable retention times.
-
Solution: Inspect the system for any visible leaks, especially around fittings and pump seals. A buildup of salt deposits can indicate a slow leak in buffered mobile phases.[3]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the solubility of the analyte, causing retention time drift.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[3]
-
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?
Answer: A stable baseline is crucial for accurate quantification. Baseline issues often stem from the mobile phase or the detector.
-
Contaminated or Poorly Degassed Mobile Phase: Impurities in the solvents or dissolved gases can lead to a noisy baseline.[2]
-
Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase before use by sonication, vacuum filtration, or sparging with helium.[2]
-
-
Detector Lamp Issues: An aging detector lamp can result in increased noise and decreased sensitivity.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Gradient Elution Issues: In gradient elution, a drifting baseline can occur if the two mobile phase components have different UV absorbance at the detection wavelength.
-
Solution: Use a reference wavelength for baseline correction if your detector allows. Ensure both mobile phase components are of the highest purity and have low UV absorbance at the analytical wavelength.
-
-
Contaminated Detector Flow Cell: Contaminants from the sample or mobile phase can build up in the detector flow cell, causing baseline noise.
-
Solution: Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of this compound from a crude extract?
A1: A good starting point for method development for this compound, based on methods for similar phenylethanoid glycosides, would be a reversed-phase separation on a C18 column.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B (e.g., 10-20%) and increasing to a higher percentage (e.g., 40-60%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, likely around 280 nm or 330 nm.
-
Column Temperature: 30 °C.
This method would then be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the best resolution and peak shape.
Q2: How should I prepare my crude plant extract for HPLC analysis to avoid column clogging and matrix effects?
A2: Proper sample preparation is critical for robust and reproducible HPLC analysis of crude plant extracts.[1]
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or a methanol-water mixture.
-
Filtration: It is essential to remove particulate matter. Filter the crude extract through a 0.45 µm or 0.22 µm syringe filter before injection. This will help prevent clogging of the HPLC system and column.
-
Solid-Phase Extraction (SPE): For cleaner samples and to enrich the phenylethanoid glycoside fraction, consider using SPE. A C18 SPE cartridge can be used to remove very polar compounds (which will not be retained) and non-polar compounds (which can be washed off with a less polar solvent than that required to elute this compound).
Q3: Can this compound degrade during the extraction or analysis process?
A3: Phenylethanoid glycosides can be susceptible to degradation under certain conditions.
-
pH: Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bonds or ester linkages. It is advisable to keep the pH of the mobile phase and sample extracts in a mildly acidic to neutral range.
-
Temperature: High temperatures during extraction or analysis can accelerate degradation. While moderate heating of the column (e.g., 30-40 °C) can improve peak shape, excessive temperatures should be avoided.
-
Oxidation: Exposure to strong oxidizing agents can lead to degradation. While not typically a major concern during standard HPLC analysis, it's something to be aware of during sample preparation and storage. Forced degradation studies, which are beyond the scope of routine analysis, are used to investigate these degradation pathways.[5][6]
Q4: What are the key parameters to validate for an HPLC method for quantifying this compound?
A4: For a quantitative method, validation should be performed according to ICH guidelines and would typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies and analysis of blank matrix samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined concentration range.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Data Presentation
The following tables present representative quantitative data for the HPLC analysis of phenylethanoid glycosides structurally similar to this compound. This data can be used as a benchmark for method development and validation.
Table 1: HPLC Method Parameters for Related Phenylethanoid Glycosides
| Parameter | Setting |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 25 | 60 | 40 |
| 30 | 60 | 40 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
Table 3: Method Validation Data for a Similar Compound (e.g., Acteoside)
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
| Accuracy (Recovery %) | 98.5 - 101.2% |
| Precision (RSD %) | < 2.0% |
Experimental Protocols
Protocol 1: Preparation of Crude Plant Extract
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction: Macerate 1 g of the powdered plant material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (initial conditions) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
Protocol 2: HPLC Analysis of this compound
-
System Preparation: Set up the HPLC system according to the parameters outlined in Table 1 and the gradient program in Table 2.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (85% A, 15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the filtered sample extract.
-
Data Acquisition: Run the gradient program and acquire data for 40 minutes.
-
Identification: Identify the this compound peak by comparing its retention time with that of a pure standard, if available.
-
Quantification: Create a calibration curve using a series of known concentrations of a this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Preventing Degradation of Plantarenaloside During Storage
For researchers, scientists, and drug development professionals working with Plantarenaloside, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] The stability of this compound is a critical concern because, like many iridoid glycosides, it is susceptible to degradation under various environmental conditions. This degradation can lead to a loss of biological activity and the formation of impurities, compromising the integrity of research and the efficacy of potential therapeutic applications.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound and other iridoid glycosides are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2]
-
Oxidation: Exposure to oxygen and oxidizing agents can lead to the modification of the iridoid structure.[3][4]
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light, leading to the formation of degradation products.[5][6]
-
Enzymatic Activity: The presence of enzymes like β-glucosidase can lead to the enzymatic hydrolysis of the glycosidic bond.
Q3: What are the visible signs of this compound degradation?
While visual inspection is not a definitive method for assessing stability, signs of degradation in a solid sample may include a change in color or texture. In solution, degradation may be indicated by a change in color, the formation of precipitates, or a change in pH. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of this compound.
Q4: How can I monitor the degradation of this compound in my samples?
Stability-indicating analytical methods are crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating and quantifying the parent compound and its degradation products.[2][7][8] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[9][10][11][12][13]
Troubleshooting Guide: Common Issues in this compound Storage
| Problem | Potential Cause | Troubleshooting/Prevention Strategy |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Store this compound under recommended conditions (see below). Prepare fresh solutions for each experiment whenever possible. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and optimize storage conditions to minimize their formation. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in stability due to minor differences in storage history. | Implement and strictly adhere to a standardized storage protocol for all this compound samples. |
| Precipitate formation in stock solutions. | Degradation leading to less soluble products, or solvent evaporation concentrating the solution. | Store solutions in tightly sealed, light-resistant containers at low temperatures. If a precipitate forms, its identity should be investigated. |
Recommended Storage Conditions
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (long-term) | Reduces the rate of all chemical degradation pathways. |
| 2-8°C (short-term) | Suitable for temporary storage of solid samples or freshly prepared solutions. | |
| Light | Protect from light | Use amber vials or wrap containers in aluminum foil to prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Form | Store as a dry solid whenever possible | Solutions, particularly aqueous solutions, are more prone to hydrolysis. |
| pH (for solutions) | Slightly acidic to neutral (pH 5-7) | Avoids acid and base-catalyzed hydrolysis. The optimal pH should be determined empirically. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.[14][15]
Objective: To identify the degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds (degradation products).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Note: This is a general protocol and must be optimized and validated for the specific application.
Visualizing Degradation Pathways and Workflows
Logical Workflow for Stability Investigation
Caption: Workflow for investigating the stability of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.ekb.eg [journals.ekb.eg]
Minimizing matrix effects in LC-MS analysis of Plantarenaloside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Plantarenaloside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis in plasma?
A2: The most effective strategies for reducing matrix effects involve removing interfering components from the sample before LC-MS analysis.[1] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on their differential solubilities in two immiscible liquids. It can be more selective than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while matrix components are washed away. The purified this compound is then eluted with a different solvent. This is often the most effective method for minimizing matrix effects.
Q3: How do I choose the right internal standard (IS) for this compound analysis?
A3: An ideal internal standard is a compound that behaves similarly to this compound during sample preparation and LC-MS analysis but is distinguishable by the mass spectrometer. The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. The IS helps to compensate for variability in sample preparation and for matrix effects.
Q4: What are some general recommendations for the storage and handling of plasma samples containing this compound to ensure its stability?
-
Rapid Processing: Process blood samples to obtain plasma as quickly as possible after collection.
-
Low Temperature Storage: Store plasma samples at -20°C or, for long-term storage, at -80°C to minimize degradation.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[5] It is advisable to aliquot samples into smaller volumes before freezing.
-
pH Control: Maintain a consistent pH during sample preparation, as iridoid glycosides can be unstable in highly acidic or alkaline conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Co-elution with interfering matrix components. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Use a guard column and/or more rigorous sample cleanup. Flush or replace the analytical column. 3. Optimize the chromatographic gradient to better separate this compound from matrix interferences. |
| High Signal Variability Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use of an internal standard is highly recommended. 2. Implement a more effective sample cleanup method (e.g., switch from protein precipitation to SPE). Consider sample dilution if sensitivity allows. 3. Check for fluctuations in spray stability, temperature, and gas flows in the MS source. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters. 3. Degradation of this compound during sample processing or storage. | 1. Improve sample cleanup to remove interfering matrix components. Optimize chromatography to separate this compound from the suppression zone. 2. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) using a this compound standard solution. 3. Investigate the stability of this compound under your specific sample handling and storage conditions. |
| Non-linear Calibration Curve | 1. Saturation of the detector at high concentrations. 2. Presence of a co-eluting interference with a similar mass transition. 3. Inaccurate preparation of calibration standards. | 1. Extend the calibration range to lower concentrations or use a weighted regression model. 2. Improve chromatographic separation or select more specific MS/MS transitions. 3. Carefully re-prepare calibration standards and ensure the stock solution is accurate. |
Experimental Protocols
Representative Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma and should be optimized for your specific application. A similar protocol has been successfully used for the analysis of the related compound Plantamajoside in rat plasma.[7]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of internal standard working solution (e.g., this compound-d4 in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Parameters
These parameters are based on methods developed for similar iridoid glycosides and should serve as a starting point for method development for this compound.[8][9][10][11]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative mode is often more sensitive for iridoid glycosides)[10] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr |
| Desolvation Temp | 350 - 450°C |
| MRM Transitions | To be determined by direct infusion of a this compound standard. Based on related compounds, fragmentation often involves the loss of the glucose moiety. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Selectivity | Throughput | Cost | Effectiveness in Removing Phospholipids |
| Protein Precipitation (PPT) | Low | High | Low | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Medium-High |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High | High |
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound in plasma.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of sampling and storage conditions on plasma renin activity and plasma renin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [mdpi.com]
- 7. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. LC/MS/MS determination and pharmacokinetic studies of six compounds in rat plasma following oral administration of the single and combined extracts of Eucommia ulmoides and Dipsacus asperoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Plantarenaloside in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Plantarenaloside in cell culture media. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could instability in the cell culture medium be the cause?
A1: Yes, inconsistency in experimental results is a common indicator of compound instability. This compound, an iridoid glucoside, may be susceptible to degradation under typical cell culture conditions.[1][2][3] Factors such as pH, temperature, light exposure, and enzymatic activity within the media can contribute to its degradation, leading to variable concentrations and unreliable data.[4]
Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?
A2: The stability of natural compounds like this compound can be influenced by several factors. Key factors to consider are:
-
pH of the medium: Iridoid glycosides can be sensitive to acidic or alkaline conditions, which can lead to hydrolysis of the glycosidic bond.[5][6]
-
Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of thermosensitive compounds.[4][6][7]
-
Light Exposure: Many phytochemicals are light-sensitive and can undergo photodegradation upon exposure to ambient light.[4][8][9]
-
Enzymatic Degradation: Cell cultures may release enzymes into the medium that can metabolize or degrade this compound.
-
Oxidation: Reactive oxygen species (ROS) in the culture medium can lead to oxidative degradation.[10]
Q3: I suspect this compound is degrading in my media. How can I confirm this?
A3: To confirm degradation, you can perform a stability study under your specific experimental conditions. A general approach is as follows:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike the cell culture medium with a known concentration of this compound.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2), ensuring a parallel control is kept at a lower, more stable temperature (e.g., 4°C) in the dark.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in concentration over time in the incubated sample compared to the control would indicate degradation.
Q4: What practical steps can I take to improve the stability of this compound during my experiments?
A4: To enhance stability, consider the following troubleshooting measures:
-
pH Control: Ensure the pH of your cell culture medium is maintained within a stable and optimal range for your cells and the compound. Buffering capacity of the medium is crucial.
-
Temperature Management: Prepare fresh solutions of this compound for each experiment and add it to the culture medium immediately before use. Minimize the time the compound spends at 37°C. For long-term studies, consider replenishing the medium with fresh compound periodically.
-
Light Protection: Protect your solutions and cell cultures from light by using amber-colored tubes and flasks or by covering them with aluminum foil. Conduct experimental manipulations under subdued lighting.[8]
-
Use of Antioxidants: To mitigate oxidative degradation, consider the addition of antioxidants to the cell culture medium. However, it is crucial to first test the chosen antioxidant for any potential interference with your experimental assay or cell viability.[11]
-
Serum-Free Media: If enzymatic degradation is suspected, consider using serum-free or reduced-serum media, as serum can be a source of various enzymes.
Data Presentation: Factors Affecting Stability of Related Compounds
Since specific quantitative data on this compound stability is limited, the following table summarizes general stability information for iridoid glycosides and phenolic compounds, which can serve as a guideline.
| Parameter | Condition | General Effect on Stability of Related Compounds | Recommended Practice for this compound |
| pH | Acidic (pH < 6) | Potential for hydrolysis of the glycosidic bond.[5] | Maintain medium pH in the physiological range (7.2-7.4). |
| Alkaline (pH > 8) | Increased degradation rate for some glycosides.[6] | Avoid alkaline conditions. | |
| Temperature | Elevated (e.g., 37°C) | Accelerates degradation kinetics.[6][7] | Prepare fresh solutions; minimize incubation time. |
| Room Temperature | Slower degradation than at 37°C, but still a risk.[1] | Store stock solutions at -20°C or -80°C. | |
| Refrigerated (4°C) | Generally improves short-term stability. | Use for temporary storage of working solutions. | |
| Light | UV or Ambient Light | Can cause photodegradation.[8][9] | Protect solutions and cultures from light. |
| Oxidizing Agents | Presence of ROS | Can lead to oxidative degradation.[10] | Consider adding antioxidants after validation. |
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound under standard cell culture conditions.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Sterile, amber-colored microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO, ethanol).
-
Spike the cell culture medium to a final concentration of 100 µM this compound.
-
Aliquot the spiked medium into two sets of sterile, amber-colored microcentrifuge tubes.
-
Test Group: Place one set of tubes in a 37°C incubator with 5% CO2.
-
Control Group: Place the second set of tubes in a refrigerator at 4°C, protected from light.
-
Collect triplicate samples from both groups at the following time points: 0, 2, 6, 12, 24, and 48 hours.
-
Immediately freeze the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in all samples by a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time for both the test and control groups to determine the degradation rate.
Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability
Objective: To assess whether the addition of an antioxidant can improve the stability of this compound in cell culture medium.
Materials:
-
This compound
-
Cell culture medium
-
Antioxidant (e.g., N-acetylcysteine, Ascorbic acid)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare two batches of cell culture medium spiked with 100 µM this compound.
-
Test Medium: To one batch, add the antioxidant at a pre-determined, non-toxic concentration.
-
Control Medium: The other batch will not contain the antioxidant.
-
Aliquot both media into sterile, amber-colored tubes.
-
Incubate all tubes at 37°C with 5% CO2.
-
Collect triplicate samples from both the test and control media at 0, 8, 24, and 48 hours.
-
Analyze the samples by HPLC or LC-MS to compare the degradation rate of this compound in the presence and absence of the antioxidant.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanins protect light-sensitive thiarubrine phototoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Addressing poor reproducibility in Plantarenaloside bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the reproducibility of Plantarenaloside bioassays. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Poor reproducibility in this compound bioassays can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or Low Bioactivity of this compound
Possible Causes:
-
Degradation of this compound: Iridoid glycosides can be sensitive to temperature, pH, and light.[1][2][3][4] Improper storage or handling can lead to degradation of the compound.
-
Inaccurate Concentration: Errors in weighing, dissolving, or diluting this compound can lead to incorrect final concentrations in the assay.
-
Solvent Effects: The solvent used to dissolve this compound may have inhibitory or stimulatory effects on the cells at the concentration used.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Aliquot this compound upon receipt and store at -20°C or -80°C in a desiccated, dark environment. Avoid repeated freeze-thaw cycles. | To minimize degradation due to environmental factors. |
| 2. Confirm Concentration | Use a calibrated balance for weighing. Prepare a fresh stock solution and verify its concentration using a suitable analytical method like HPLC, if possible. | To ensure the accuracy of the final concentration in the assay. |
| 3. Solvent Control | Run a vehicle control experiment with the same concentration of the solvent used to dissolve this compound. | To differentiate the effect of the compound from that of the solvent. |
| 4. pH and Temperature Stability | Iridoid glycosides can be unstable in strong alkaline or acidic conditions and at high temperatures.[1][2][3] Ensure the pH of your assay medium is within a stable range for this compound and that incubation temperatures are appropriate. | To prevent degradation of the compound during the experiment. |
Issue 2: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a common source of variability.[5][6]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or the test compound can introduce significant variability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between seeding replicate plates. | To achieve a uniform cell density across all wells. |
| 2. Mitigate Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | To minimize evaporation and its impact on the inner wells. |
| 3. Standardize Pipetting | Use calibrated pipettes and practice consistent pipetting techniques (e.g., consistent speed, tip immersion depth). | To reduce human error during liquid handling. |
| 4. Visual Inspection | Before adding the test compound, visually inspect the cell monolayer under a microscope to ensure even cell distribution. | To confirm the quality of cell seeding before starting the experiment. |
Issue 3: Unexpected or Inconsistent Cellular Responses
Possible Causes:
-
Cell Line Integrity: Cell lines can change over time with repeated passaging, leading to altered responses. Mycoplasma contamination can also significantly impact cellular physiology.
-
Assay Interference: this compound or the solvent may interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).
-
Incorrect Assay Timing: The time point chosen for measuring the biological response may not be optimal.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Cell Line Authentication | Use low-passage cells and regularly test for mycoplasma contamination. Authenticate cell lines periodically. | To ensure the use of a consistent and healthy cell model. |
| 2. Assay Compatibility | Run a control to check for interference of this compound with the assay reagents in a cell-free system. | To rule out false positive or false negative results due to assay artifacts. |
| 3. Time-Course Experiment | Perform a time-course experiment to determine the optimal incubation time for observing the desired biological effect of this compound. | To identify the most robust window for measuring the cellular response. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound? A1: The choice of solvent depends on the specific bioassay and cell type. Dimethyl sulfoxide (DMSO) is a common choice for dissolving iridoid glycosides for in vitro studies. However, it is crucial to keep the final DMSO concentration in the cell culture medium low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control in your experiments.
Q2: At what concentration should I test this compound? A2: The effective concentration of this compound will vary depending on the cell type and the specific biological endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on studies of other iridoid glycosides, a starting range of 1-100 µM could be considered.[2]
Q3: How stable is this compound in cell culture medium? A3: The stability of iridoid glycosides in solution is influenced by factors such as pH and temperature.[1][2][3] It is good practice to prepare fresh dilutions of this compound in culture medium for each experiment. If storage is necessary, prepare aliquots of the stock solution and store them at -20°C or -80°C.
Q4: What are the potential biological activities of this compound? A4: this compound is an iridoid glycoside, a class of compounds known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[7][8][9][10][11][12][13][14][15][16][17][18] Therefore, bioassays related to these activities are relevant for studying this compound.
Q5: Are there any known signaling pathways affected by iridoid glycosides? A5: Yes, iridoid glycosides have been shown to modulate several key signaling pathways involved in inflammation and cell survival. These include the NF-κB and MAPK signaling pathways.[19] Investigating the effect of this compound on these pathways could provide insights into its mechanism of action.
Experimental Protocols
General Protocol for Cell-Based Bioassays
This protocol provides a general framework for conducting cell-based assays with this compound. Specific details may need to be optimized for your particular cell line and assay.
-
Cell Culture: Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well microplate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Measurement: Perform the specific bioassay according to the manufacturer's instructions (e.g., MTT, MTS, or other viability assays; ELISA for cytokine measurement; etc.).
-
Data Analysis: Read the plate using a microplate reader at the appropriate wavelength. Calculate the results and perform statistical analysis.
Visualizations
Caption: A generalized workflow for this compound bioassays.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Caption: A logical flow for troubleshooting common bioassay issues.
References
- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective and anti-inflammatory activities of Plantago major L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 11. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Potential of Medicinal Plants as Neuroprotective and Therapeutic Properties Against Amyloid-β-Related Toxicity, and Glutamate-Induced Excitotoxicity in Human Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plants as Sources of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
Technical Support Center: Scaling Up Plantarenaloside Purification for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Plantarenaloside for in vivo studies. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to facilitate a smooth transition from bench-scale isolation to producing the quantities required for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for large-scale this compound purification?
A1: The most common starting materials for this compound purification are dried, powdered aerial parts of plants from the Plantago genus (e.g., Plantago lanceolata, Plantago major) or other known iridoid glycoside-containing plants.[1] For scaled-up purification, a significant biomass (typically in kilograms) is required to yield sufficient quantities of the pure compound.
Q2: What are the main challenges when scaling up this compound purification?
A2: Scaling up presents several challenges, including maintaining resolution and purity with larger sample loads, the increased cost of larger columns and greater solvent volumes, and potential degradation of the target compound over longer processing times.[2][3] Additionally, ensuring batch-to-batch consistency is crucial for obtaining reliable in vivo data.[4]
Q3: What purity level of this compound is required for in vivo studies?
A3: For in vivo studies, a high purity of this compound, typically >95% as determined by HPLC or UPLC-MS, is recommended to ensure that the observed biological effects are attributable to the compound itself and not to impurities.[5][6] Regulatory guidelines for clinical trials of herbal products also emphasize the importance of well-characterized and consistent batches of the investigational material.
Q4: How can I improve the yield of this compound during extraction?
A4: To maximize the extraction yield, ensure the plant material is finely powdered to increase the surface area for solvent penetration. The choice of extraction solvent is also critical; polar solvents like methanol or ethanol are generally effective for iridoid glycosides. Techniques such as maceration with agitation, Soxhlet extraction, or ultrasound-assisted extraction can also enhance efficiency.
Q5: Is this compound stable during purification and storage?
A5: Iridoid glycosides can be susceptible to degradation under certain conditions. They are prone to hydrolysis, especially in basic solutions, and can be sensitive to high temperatures.[7][8][9] It is recommended to perform purification steps at room temperature or below if possible and to store the purified compound in a cool, dark, and dry place. Stability studies under different pH and temperature conditions are advisable to determine optimal storage conditions.[8][10]
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Milling: Grind dried plant material (e.g., Plantago lanceolata leaves) to a fine powder (40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature with continuous stirring for 24 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the methanolic extracts.
-
-
Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Protocol 2: Scaled-Up Chromatographic Purification of this compound
This protocol outlines a two-step chromatographic procedure for purifying this compound from the crude extract.
-
Step 1: Flash Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Dry pack the column with silica gel. The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and load it evenly onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by adding methanol.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (8:2 v/v) and visualizing with a vanillin-sulfuric acid spray reagent.
-
Pooling: Combine the fractions containing this compound.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)
-
Column: C18 reversed-phase column (e.g., 250 x 50 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: A typical gradient might start at 5% acetonitrile and increase to 40% acetonitrile over 60 minutes.
-
Injection: Dissolve the enriched fraction from flash chromatography in the initial mobile phase and filter through a 0.45 µm filter before injecting.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain pure this compound as a white powder.
-
Data Presentation
Table 1: Comparison of Purification Scales
| Parameter | Lab Scale | Pilot Scale |
| Starting Material (kg) | 0.5 | 5.0 |
| Crude Extract Yield (g) | 50 | 500 |
| Flash Chromatography Column Size (kg silica) | 2.5 | 25 |
| Prep-HPLC Column Size (mm) | 250 x 21.2 | 250 x 50 |
| Final Yield of this compound (g) | 0.5 - 1.0 | 5.0 - 10.0 |
| Purity (%) | >95% | >95% |
| Estimated Solvent Consumption (L) | 20 - 30 | 200 - 300 |
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
-
Possible Cause: Inefficient extraction.
-
Solution:
-
Ensure the plant material is finely powdered.
-
Increase the extraction time or the number of extraction cycles.
-
Consider using a more efficient extraction method like ultrasound-assisted extraction.
-
Issue 2: Poor Separation During Flash Chromatography
-
Possible Cause: Inappropriate solvent system or overloaded column.
-
Solution:
-
Optimize the solvent system using TLC to achieve a good separation of the target compound from impurities.
-
Ensure the column is not overloaded; a general rule is a 1:50 to 1:100 ratio of crude extract to silica gel.
-
Consider using a different stationary phase like alumina if the compound is unstable on silica gel.[11]
-
Issue 3: Peak Tailing in Preparative HPLC
-
Possible Cause: Secondary interactions with the stationary phase, especially with residual silanol groups.
-
Solution:
-
Adjust the pH of the mobile phase. For glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
-
Use a column with advanced end-capping to minimize silanol interactions.
-
Lower the sample load to avoid overloading the column.
-
Issue 4: Compound Degradation During Purification
-
Possible Cause: Sensitivity to pH, temperature, or the stationary phase.
-
Solution:
-
Avoid extreme pH conditions and high temperatures during extraction and concentration.
-
If degradation is observed on silica gel, consider using a neutral stationary phase like alumina or deactivating the silica gel with a base like triethylamine before use.[11][12]
-
Minimize the time the compound spends in solution by processing fractions promptly.
-
Visualization
Experimental Workflow
Caption: Workflow for the scaled-up purification of this compound.
Inferred Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory properties of iridoid glycosides, this compound is likely to exert its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[13][14]
Caption: Inferred mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ravensfanstoreonline.com [ravensfanstoreonline.com]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plantarenaloside Analysis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plantarenaloside samples. The information is designed to help identify and remove impurities, ensuring the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples extracted from Plantago species?
A1: this compound is an iridoid glycoside typically extracted from plants of the Plantago genus. Due to the complex phytochemical profile of these plants, crude extracts of this compound may contain several types of impurities, including:
-
Other Iridoid Glycosides: Compounds with similar core structures, such as Aucubin and Catalpol, are frequently co-extracted.[1]
-
Phenolic Compounds: Caffeic acid, ferulic acid, and various flavonoids (e.g., apigenin, luteolin) are common in Plantago extracts.[2][3]
-
Terpenoids: Triterpenoids like oleanolic acid and ursolic acid may be present.
-
Degradation Products: this compound, like other iridoid glycosides, can be susceptible to degradation under certain pH and temperature conditions.[4] Hydrolysis of the glycosidic bond or ester functionalities can lead to the formation of aglycones or other related substances.
-
Residual Solvents: Solvents used during the extraction and initial purification steps (e.g., methanol, ethanol, ethyl acetate) can remain in the sample.
Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying this compound and its organic impurities. A reversed-phase C18 column is typically used.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of unknown impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.
Q3: How can I remove these impurities to obtain high-purity this compound?
A3: Several chromatographic techniques can be employed for the purification of this compound:
-
Column Chromatography: This is a fundamental technique for the initial cleanup of crude extracts. Silica gel or reversed-phase materials can be used as the stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity (>98%), preparative HPLC is the method of choice. It offers higher resolution and efficiency compared to standard column chromatography.[7]
-
Solid-Phase Extraction (SPE): SPE can be used for sample pre-concentration and removal of major classes of interfering compounds before final purification by preparative HPLC.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH.3. Column contamination or degradation. | 1. Reduce sample concentration or injection volume.2. Adjust mobile phase pH to be at least 2 units away from the pKa of this compound.3. Wash the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | 1. Contaminated mobile phase.2. Carryover from previous injections.3. Impurities in the injection solvent. | 1. Use fresh, high-purity solvents and degas the mobile phase.2. Implement a needle wash step in the autosampler method.3. Ensure the injection solvent is clean and compatible with the mobile phase. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector.2. Leaks in the system.3. Incomplete mobile phase mixing. | 1. Purge the pump and detector to remove air bubbles.2. Check all fittings for leaks and tighten or replace as needed.3. Ensure proper mixing of mobile phase components and use a degasser.[8] |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Check the pump for consistent flow rate and pressure. |
Column Chromatography Purification Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Separation of Compounds | 1. Inappropriate solvent system (mobile phase).2. Column channeling.3. Column overload. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first.2. Ensure the column is packed uniformly to avoid channels.3. Reduce the amount of crude extract loaded onto the column.[9][10] |
| Cracked or Dry Column Bed | 1. Allowing the solvent level to drop below the top of the stationary phase. | 1. Always keep the column bed wet with the mobile phase. Never let it run dry. |
| Slow Flow Rate | 1. Clogged frit at the column outlet.2. Fine particles from the sample or stationary phase blocking the column. | 1. Replace the frit.2. Filter the sample before loading and use a pre-column filter if necessary. |
| Irreversible Adsorption of Compound | 1. Highly polar compounds sticking to the silica gel. | 1. Use a more polar solvent system or switch to a different stationary phase (e.g., reversed-phase C18). |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the analytical determination of this compound purity. Optimization may be required based on the specific impurities present.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 60% A, 40% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the enrichment of this compound from a crude plant extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Visualizations
Caption: Workflow for this compound Purification and Analysis.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Plantarenaloside Derivatization
Welcome to the technical support center for the derivatization of Plantarenaloside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
Derivatization is a crucial step to enhance the volatility and thermal stability of this compound, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). It also improves detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) by introducing moieties with high ionization efficiency.
Q2: Which functional groups in this compound are targeted for derivatization?
The primary targets for derivatization on the this compound molecule are the hydroxyl (-OH) groups present on the glycosidic moiety and the aglycone. These groups are reactive and can be readily converted to less polar derivatives.
Q3: What are the most common derivatization techniques for glycosides like this compound?
The most common techniques involve silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. Acylation introduces an acyl group, often using reagents like acetic anhydride.
Q4: How can I confirm the successful derivatization of this compound?
Successful derivatization can be confirmed by comparing the analytical signals (e.g., chromatographic peaks) of the derivatized sample with an underivatized standard. In GC-MS, the appearance of a distinct peak with a characteristic mass spectrum for the derivatized this compound indicates success. In LC-MS, a shift in the mass-to-charge ratio (m/z) corresponding to the addition of the derivatizing group confirms the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Inactive Reagent: The derivatizing agent may have degraded due to moisture or improper storage.2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.4. Presence of Moisture: Water in the sample or solvent can quench the derivatizing reagent.5. Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing reagent will result in incomplete derivatization. | 1. Use a fresh vial of the derivatizing reagent. Store reagents under anhydrous conditions.2. Optimize the reaction temperature. For silylation with BSTFA, a temperature range of 60-80°C is often effective.[1]3. Increase the reaction time. Monitor the reaction at different time points (e.g., 30, 60, 90 minutes) to determine the optimal duration.[2]4. Ensure all glassware is thoroughly dried and use anhydrous solvents. Lyophilize the sample to remove residual water.5. Increase the molar ratio of the derivatizing reagent to this compound. A ratio of 10:1 or higher is a good starting point.[3] |
| Multiple Peaks in Chromatogram | 1. Incomplete Derivatization: Partial derivatization can lead to multiple products with varying numbers of derivatized functional groups.2. Side Reactions: The derivatizing agent may react with other functional groups or impurities in the sample.3. Degradation of this compound: The compound may be unstable under the derivatization conditions. | 1. Optimize reaction conditions (temperature, time, reagent ratio) to drive the reaction to completion.2. Purify the this compound sample before derivatization to remove interfering substances.3. Use milder reaction conditions (e.g., lower temperature) or a different derivatization reagent. Iridoid glycosides, for instance, can be prone to degradation under harsh conditions.[4] |
| Poor Peak Shape or Tailing | 1. Adsorption of Analyte: Active sites in the GC inlet or column can interact with the derivatized analyte.2. Co-elution with Interfering Substances: Matrix components can interfere with the chromatography. | 1. Use a deactivated GC liner and column. Consider derivatizing the liner with the silylating reagent before sample injection.2. Improve sample cleanup procedures before derivatization. |
| Loss of Signal Intensity | 1. Degradation in the Injector Port: The derivatized compound may be thermally labile at the injector temperature.2. Adsorption in the System: The analyte may be adsorbing to surfaces in the analytical system. | 1. Optimize the GC injector port temperature. A typical starting point is 250°C, but this may need to be adjusted based on the stability of the derivative.[1]2. Ensure the entire system is clean and properly deactivated. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline for the silylation of this compound using BSTFA with TMCS as a catalyst.
Materials:
-
Dried this compound sample (approximately 1 mg)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial (2 mL) with a screw cap and PTFE septum
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Weigh 1 mg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system for analysis.
Protocol 2: Optimization of Derivatization Conditions
To achieve optimal results, key reaction parameters should be systematically evaluated.
-
Reaction Temperature: Test a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) while keeping the reaction time and reagent ratio constant.[1]
-
Reaction Time: Evaluate different reaction times (e.g., 15 min, 30 min, 60 min, 120 min) at the optimal temperature.
-
Reagent Ratio: Vary the volume of the derivatizing reagent (e.g., 50 µL, 100 µL, 200 µL) while keeping the amount of this compound and solvent constant.
The optimal conditions are those that provide the highest peak area and signal-to-noise ratio for the fully derivatized this compound.
Quantitative Data Summary
The following tables provide example data from optimization experiments for a generic glycoside, which can serve as a starting point for this compound derivatization.
Table 1: Effect of Reaction Temperature on Derivatization Efficiency
| Temperature (°C) | Relative Peak Area (Normalized) |
| 40 | 0.65 |
| 60 | 0.88 |
| 80 | 1.00 |
| 100 | 0.92 |
Table 2: Effect of Reaction Time on Derivatization Efficiency
| Time (minutes) | Relative Peak Area (Normalized) |
| 15 | 0.72 |
| 30 | 0.95 |
| 60 | 1.00 |
| 90 | 1.00 |
Table 3: Effect of Derivatizing Reagent Volume on Derivatization Efficiency
| Reagent Volume (µL) | Relative Peak Area (Normalized) |
| 50 | 0.80 |
| 100 | 1.00 |
| 150 | 1.00 |
Visualizations
References
Technical Support Center: Troubleshooting Unexpected Peaks in Plantarenaloside Chromatograms
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Plantarenaloside. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in a this compound chromatogram?
Unexpected peaks in a this compound chromatogram can originate from several sources, including contamination of the mobile phase, degradation of the analyte, or interference from the sample matrix.[1][2] It is also possible for these to be "ghost peaks" arising from the analytical system itself, such as from the autosampler or contaminated solvents.[1][3]
Q2: How can I determine if an unexpected peak is a contaminant, a degradation product, or a matrix effect?
A systematic approach is required to identify the source of an unexpected peak.
-
Contaminants can often be identified by running a blank injection (mobile phase only). If the peak is present, it may be a "ghost peak" from the system or contaminated solvents.[1][3]
-
Degradation products are formed when this compound breaks down due to factors like pH, temperature, or light exposure.[4][5] Performing forced degradation studies can help to tentatively identify these peaks.
-
Matrix effects occur when components in the sample matrix (e.g., plasma, tissue extract) interfere with the ionization of this compound, causing signal suppression or enhancement.[6][7][8] This is particularly relevant for LC-MS analysis. Techniques like post-column infusion or the method of standard additions can help diagnose matrix effects.[6][7]
Q3: My this compound peak is splitting or tailing. What could be the cause?
Peak splitting can be caused by a partially blocked column frit, a void in the column packing, or issues with the injection port.[9][10][11] Peak tailing is often a result of strong interactions between the analyte and active sites on the column, an inappropriate mobile phase pH, or column degradation.[9][12][13]
Q4: I'm observing a rising baseline in my chromatogram. What should I do?
A rising baseline, especially during a gradient run, can be due to the mobile phase having a low-wavelength UV absorbance that changes as the solvent composition changes.[9] It can also be caused by contamination in the mobile phase or a failing detector lamp.[9][13]
Troubleshooting Guide: A Systematic Approach to Unexpected Peaks
This guide provides a step-by-step approach to identifying and resolving unexpected peaks in your this compound chromatogram.
Step 1: Initial System Checks and Blank Injections
The first step in troubleshooting is to ensure the analytical system is functioning correctly and to identify any background signals.
-
System Suitability Test: Before analyzing samples, perform a system suitability test with a pure this compound standard to confirm that the system meets the required performance criteria for resolution, peak shape, and reproducibility.[12]
-
Blank Injections: Inject a blank sample (mobile phase) to identify any "ghost peaks."[1][3] If unexpected peaks are present in the blank, the source is likely system-related.
Step 2: Investigating Ghost Peaks
If ghost peaks are observed in the blank run, consider the following potential sources:
-
Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as peaks.[1]
-
Contaminated Glassware: Ensure all glassware used for mobile phase and sample preparation is thoroughly cleaned.[1]
-
Autosampler Carryover: Residual sample from a previous injection can be introduced into the current run.[3]
Step 3: Differentiating Between Degradation Products and Matrix Effects
If the unexpected peaks are not present in the blank run, they are likely originating from the sample itself. The next step is to determine if they are degradation products of this compound or interferences from the sample matrix.
-
Forced Degradation Studies: Subject a pure this compound standard to stress conditions (acid, base, heat, light, oxidation) to induce degradation.[4][5][14] If the retention times of the resulting peaks match the unexpected peaks in your sample, they are likely degradation products.
-
Diagnosing Matrix Effects:
-
Post-Column Infusion: This technique can identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
-
Method of Standard Additions: Analyze the sample with and without a known amount of spiked this compound standard. A significant difference in the expected versus observed response can indicate matrix effects.[8]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound for comparison with unexpected peaks in a sample chromatogram.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol-water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Let it stand at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Let it stand at room temperature for 2 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 4 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed standard and the sample containing the unexpected peaks.
Protocol 2: Diagnosing Matrix Effects using the Method of Standard Additions
Objective: To determine if the sample matrix is affecting the quantitation of this compound.
Methodology:
-
Sample Preparation: Prepare at least three sets of samples.
-
Spiking:
-
Set 1: Prepare the sample as usual.
-
Set 2: Spike a known, low concentration of this compound standard into the sample before the final extraction step.
-
Set 3: Spike a known, high concentration of this compound standard into the sample before the final extraction step.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Data Evaluation: Calculate the recovery of the spiked standard. A recovery significantly different from 100% suggests the presence of matrix effects.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study of this compound
| Stress Condition | Retention Time of Degradation Product (min) | Peak Area of Degradation Product | % Degradation |
| Acid Hydrolysis | 3.5 | 15000 | 15% |
| Base Hydrolysis | 4.2 | 25000 | 25% |
| Oxidation | 5.1 | 8000 | 8% |
| Thermal | No significant degradation | - | <1% |
| Photolytic | 6.8 | 12000 | 12% |
Table 2: Example Calculation of Matrix Effect using Standard Additions
| Sample | Measured Concentration (ng/mL) | Spiked Concentration (ng/mL) | Expected Concentration (ng/mL) | Recovery (%) | Matrix Effect |
| Unspiked | 50 | 0 | 50 | - | - |
| Low Spike | 85 | 50 | 100 | 70% | Ion Suppression |
| High Spike | 120 | 100 | 150 | 80% | Ion Suppression |
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Conceptual pathway of matrix effects in LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Plantarenaloside Purity: qNMR vs. HPLC
The Rise of qNMR in Natural Product Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the purity assessment of organic molecules, including complex natural products.[1] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the determination of absolute purity by using an unrelated, certified internal standard.[2] Its key advantages include being non-destructive, requiring minimal sample preparation, and providing structural information simultaneously with quantitative data.[3]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol is adapted from a validated method for the purity determination of iridoid glycosides.[4]
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the Plantarenaloside sample and 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene, maleic acid) into a clean NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.6 mL of methanol-d₄) to dissolve the sample and internal standard completely.
-
Vortex the tube to ensure a homogenous solution.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer operating at a frequency of 500 MHz or higher.
-
Key acquisition parameters must be optimized for quantification:
-
Pulse Angle: A 30° or 45° pulse is often used to ensure a shorter relaxation delay.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard to ensure full relaxation between scans. A typical starting point is 30 seconds.[5]
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals used in the quantification.[5]
-
Acquisition Time (AQ): A typical acquisition time of 3-4 seconds is used.
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. For iridoid glycosides, the proton at the C3 position is often a good candidate for quantification.[4]
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Below is a diagram illustrating the qNMR workflow.
Caption: Workflow for this compound purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC-UV)
This is a general protocol for the purity analysis of iridoid glycosides and may require optimization for this compound.[6]
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (A) and acetonitrile (B). The gradient could be: 0-20 min, 10-30% B; 20-25 min, 30-50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (typically around 230-280 nm for iridoid glycosides).
-
Injection Volume: 10 µL.
3. Data Analysis and Purity Calculation:
-
Run the samples and standards.
-
The purity is typically calculated using the area normalization method, where the peak area of the analyte is expressed as a percentage of the total peak area in the chromatogram.
Purity (%) = (Area_analyte / Total_Area_of_all_peaks) * 100
Performance Comparison: qNMR vs. HPLC
As specific data for this compound is unavailable, the following table presents a comparison of purity determination for five other iridoid glycosides using both qNMR and HPLC-UV, as reported in a peer-reviewed study.[4] This data serves as a strong indicator of the expected performance for this compound.
| Compound | Purity by qNMR (%) | Purity by HPLC-UV (%) |
| Sweroside | 98.5 ± 0.4 | 98.2 ± 0.6 |
| Swertiamarin | 99.1 ± 0.3 | 98.8 ± 0.5 |
| Gentiopicroside | 98.8 ± 0.5 | 98.5 ± 0.7 |
| Geniposide | 99.2 ± 0.2 | 99.0 ± 0.4 |
| Genipin | 99.5 ± 0.1 | 99.3 ± 0.3 |
Data is presented as mean ± standard deviation (n=3).
Key Differences and Considerations
| Feature | qNMR | HPLC-UV |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei. | Relative quantification based on the comparison of peak areas. |
| Reference Standard | Requires a certified internal standard that can be chemically unrelated to the analyte. | Requires a high-purity reference standard of the analyte itself for accurate quantification. |
| Selectivity | High selectivity due to the dispersion of signals in the NMR spectrum. Overlapping signals can often be resolved at higher magnetic fields or with 2D NMR techniques. | Potential for co-elution of impurities with the main peak, which can lead to an overestimation of purity. |
| Sample Preparation | Simple and fast. | More complex, involving the preparation of a mobile phase and calibration standards. |
| Analysis Time | Relatively short, typically 5-15 minutes per sample for data acquisition. | Longer, with typical run times of 20-40 minutes per sample, plus time for column equilibration. |
| Sample Recovery | Non-destructive, the sample can be fully recovered. | Destructive, the sample is consumed during the analysis. |
| Information Provided | Provides both quantitative and structural information. | Provides retention time and UV absorbance data. |
| Cost | Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[7] | Lower initial instrument cost, but ongoing costs for solvents, columns, and reference standards. |
The logical relationship for choosing an analytical method for purity determination is illustrated below.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
Both qNMR and HPLC are robust methods for determining the purity of this compound and other iridoid glycosides. The choice of method often depends on the specific requirements of the analysis.
-
qNMR is a superior choice when an absolute purity value is required, when a certified reference standard of the analyte is not available, or when the sample is precious and needs to be recovered.[8] Its ability to provide structural confirmation alongside quantitative data makes it a highly efficient tool in drug discovery and development.[9]
-
HPLC-UV is a widely accessible and reliable technique, particularly suitable for routine quality control when a well-characterized reference standard is available. It is often used for stability studies and the analysis of multiple samples in a high-throughput manner.
For the definitive validation of this compound purity, especially for its use as a reference standard, the orthogonal nature of qNMR and HPLC makes the use of both techniques a comprehensive and highly recommended approach.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative ¹H nuclear magnetic resonance (qHNMR) method for assessing the purity of iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acgpubs.org [acgpubs.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Plantarenaloside
For Researchers, Scientists, and Drug Development Professionals
The transition from HPLC to UPLC technology offers significant advantages in terms of speed, resolution, and solvent consumption, making it a crucial consideration for laboratories aiming to enhance efficiency and analytical performance. This guide will provide the necessary data and methodologies to assist in the selection and implementation of the most suitable chromatographic technique for your research and development needs.
Method Performance Comparison
The following tables summarize the expected performance characteristics of HPLC and UPLC methods for the analysis of Plantarenaloside, based on data from analogous glycosidic compounds.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Run Time | ~25 minutes | ~8 minutes |
| Backpressure | ~1500 psi | ~9000 psi |
| Theoretical Plates | ~15,000 | ~45,000 |
| Resolution | Good | Excellent |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Limit of Detection (LOD) | ~10 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~6 ng/mL |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the analysis of this compound using HPLC and UPLC systems.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or determined by UV scan of this compound standard)
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract the plant material or dissolve the drug product in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a concentration within the calibration range.
Ultra-Performance Liquid Chromatography (UPLC) Method
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-6 min: 10-40% B
-
6-8 min: 40-10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 210 nm
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC method, ensuring final dilutions are made in the mobile phase.
Workflow for Cross-Validation of HPLC and UPLC Methods
The following diagram illustrates the logical workflow for the cross-validation of an existing HPLC method with a newly developed UPLC method for the analysis of this compound.
Caption: Workflow for HPLC to UPLC method cross-validation.
Conclusion
The cross-validation of HPLC and UPLC methods is a critical step in modernizing analytical laboratories. While HPLC remains a robust and reliable technique, UPLC offers substantial improvements in throughput, resolution, and sensitivity, along with a significant reduction in solvent consumption and waste generation. For the analysis of this compound, transitioning to a UPLC method can lead to more efficient and cost-effective operations without compromising data quality. The provided protocols and comparative data serve as a foundational guide for laboratories looking to implement UPLC for the analysis of this compound and other similar natural products. It is essential to perform a comprehensive in-house validation to ensure the chosen method is fit for its intended purpose.
Comparative Analysis of Plantarenaloside Content in Different Plantago Species
A comprehensive guide for researchers and drug development professionals on the distribution of the iridoid glucoside, plantarenaloside, across various Plantago species. This guide provides a summary of available quantitative data, detailed experimental protocols for analysis, and a visual representation of the biosynthetic pathway and experimental workflows.
This compound, an iridoid glucoside with potential pharmacological activities, has been identified in several species of the Plantago genus. Understanding the distribution and concentration of this compound across different Plantago species is crucial for targeted drug discovery and development. This guide aims to provide a comparative analysis based on available scientific literature.
Quantitative Data on this compound Content
Direct comparative studies on the quantitative analysis of this compound across a wide range of Plantago species are limited in the currently available literature. However, individual studies have confirmed its presence and, in some cases, have quantified it in specific species. The following table summarizes the findings from such studies. It is important to note that the concentration of secondary metabolites like this compound can be influenced by various factors including the plant's geographic location, harvest time, and the specific plant part analyzed.
| Plantago Species | Plant Part | This compound Content | Reference |
| Plantago sempervirens | Aerial Parts | Isolated and identified | [1] |
| Plantago cynops L. | Aerial Parts | Isolated and identified | [2] |
Further research is required to establish a comprehensive quantitative comparison of this compound content across a broader range of Plantago species.
Experimental Protocols
The extraction and quantification of this compound from Plantago species typically involve chromatographic techniques. Below is a generalized protocol based on methods used for the analysis of iridoid glycosides.
Extraction of this compound
This protocol describes a solid-liquid extraction method suitable for obtaining a crude extract enriched with iridoid glycosides from Plantago plant material.
Materials:
-
Dried and powdered aerial parts of Plantago species
-
Methanol or Ethanol (80% aqueous solution)
-
n-hexane
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Macerate the dried and powdered plant material with 80% aqueous methanol or ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
To remove nonpolar compounds, partition the concentrated aqueous extract with n-hexane.
-
Separate and discard the n-hexane layer.
-
Freeze-dry the aqueous layer to obtain the crude iridoid glycoside-rich extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantitative analysis of this compound. Method optimization, including the choice of column, mobile phase composition, and gradient, may be required for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.
-
Gradient Program: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-70% B
-
30-35 min: 70-10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 240 nm (based on the UV absorption of similar iridoids).
-
Injection Volume: 10-20 µL
-
Standard: A purified this compound standard of known concentration is required for calibration and quantification.
Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Dissolve a known amount of the dried plant extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter.
-
Inject the prepared sample and calibration standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Visualizations
Biosynthetic Pathway of Iridoids in Plantago
This compound belongs to the iridoid class of monoterpenoids. The biosynthesis of iridoids in Plantago proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the precursor geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, leads to the formation of the characteristic iridoid skeleton.
Caption: Generalized biosynthetic pathway of iridoid glucosides in Plantago.
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the extraction and quantitative analysis of this compound from Plantago species.
Caption: Experimental workflow for this compound analysis.
References
Plantarenaloside vs. Aucubin: A Comparative Analysis of Anti-Inflammatory Properties
A comprehensive review of the existing scientific literature reveals a significant disparity in the available anti-inflammatory data for Plantarenaloside and Aucubin. While Aucubin has been the subject of numerous studies elucidating its mechanisms and efficacy, specific experimental data on the anti-inflammatory activity of isolated this compound is currently lacking. This guide provides a detailed overview of the anti-inflammatory profile of Aucubin and discusses the reported anti-inflammatory effects of plant extracts known to contain this compound, offering a comparative perspective based on the available evidence.
Executive Summary
Aucubin, an iridoid glycoside, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the suppression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). In contrast, while this compound is a known constituent of medicinal plants like Plantago lanceolata, which are traditionally used for inflammatory conditions, there is a dearth of scientific studies on the anti-inflammatory properties of the isolated compound. This comparison, therefore, juxtaposes the well-documented activities of Aucubin with the broader, less specific anti-inflammatory effects attributed to extracts of plants containing this compound.
Aucubin: A Profile of a Potent Anti-Inflammatory Agent
Aucubin has been shown to exert its anti-inflammatory effects through multiple molecular pathways. A key mechanism is the inhibition of the NF-κB signaling cascade, a central regulator of the inflammatory response.[1] By preventing the activation of NF-κB, Aucubin effectively downregulates the expression of numerous pro-inflammatory genes.[1][2]
Quantitative Data on Anti-Inflammatory Activity of Aucubin
The anti-inflammatory efficacy of Aucubin has been quantified in several studies, as summarized in the tables below.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Aucubin
| Cell Line | Inflammatory Stimulus | Cytokine Inhibited | IC50 Value | Maximal Inhibition (%) | Reference |
| RBL-2H3 mast cells | Antigen | TNF-α | 0.101 µg/ml | 73 ± 4.3 | [2] |
| RBL-2H3 mast cells | Antigen | IL-6 | 0.19 µg/ml | 88.8 ± 5 | [2] |
| RAW 264.7 cells | - | TNF-α | 9.2 µM (for hydrolyzed Aucubin) | - | [3] |
Table 2: In Vitro Inhibition of Other Inflammatory Mediators by Aucubin
| Target | Cell/Enzyme System | IC50 Value/Inhibition | Reference |
| NF-κB activation | RBL-2H3 mast cells | Specific inhibition of p65 translocation | [2] |
| NF-κB activation | 3T3-L1 adipocytes | Suppression of IκBα degradation | [4][5] |
| COX-2 | - | Moderate inhibition by hydrolyzed product | [6] |
Signaling Pathway of Aucubin's Anti-Inflammatory Action
The primary anti-inflammatory mechanism of Aucubin involves the inhibition of the NF-κB signaling pathway. Under inflammatory conditions, signaling molecules activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Aucubin has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[2][4][5]
This compound: An Overview of Available Information
Anti-Inflammatory Activity of Plantago Extracts
Research on extracts from Plantago species provides some insight into the potential anti-inflammatory effects of its constituents, including this compound. It is important to note that these studies reflect the combined action of all compounds present in the extract.
Table 3: Anti-Inflammatory Effects of Plantago Extracts
| Plant Species | Extract Type | Experimental Model | Observed Effects | Reference |
| Plantago lanceolata | - | Upper respiratory tract infections | Anti-inflammatory, spasmolytic, immunostimulatory | [9] |
| Plantago lanceolata | Dichloromethane | Croton oil-induced ear dermatitis in mice | Topical anti-inflammatory activity | [11] |
| Plantago major | Methanol | Carrageenan-induced paw edema in rats | Reduction in paw edema | [12][13] |
| Plantago major | Dichloromethane fractions | Carrageenan-induced paw edema in rats | Inhibition of paw edema and COX-2 expression | [12] |
The anti-inflammatory effects of Plantago extracts are attributed to a variety of compounds, including flavonoids, tannins, and iridoid glycosides like Aucubin and potentially this compound.[10][14]
Experimental Protocols
The evaluation of anti-inflammatory activity for both Aucubin and Plantago extracts has employed a range of standardized in vitro and in vivo assays.
In Vitro Assays
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) or mast cells (e.g., RBL-2H3) are commonly used.[2][3] Inflammation is induced using agents like lipopolysaccharide (LPS) or specific antigens.[2]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2][15]
-
NF-κB Activation Assay: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is visualized using immunofluorescence microscopy. The degradation of IκBα is assessed by Western blotting.[2][4]
-
COX Enzyme Inhibition Assay: The ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes is measured using commercially available assay kits.[6]
In Vivo Assays
-
Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. A phlogistic agent (carrageenan) is injected into the paw of a rodent, causing localized edema. The reduction in paw volume after treatment with the test compound is measured to determine anti-inflammatory activity.[12][13]
-
Croton Oil-Induced Ear Edema: A topical irritant (croton oil) is applied to the ear of a mouse, inducing inflammation. The anti-inflammatory effect is quantified by the reduction in ear swelling.[11]
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-inflammatory properties of Aucubin, with a well-characterized mechanism of action centered on the inhibition of the NF-κB pathway. In contrast, a direct comparison with this compound is hampered by the lack of specific experimental data for the isolated compound. While extracts of Plantago species containing this compound exhibit anti-inflammatory effects, these cannot be solely attributed to this single iridoid glycoside.
For researchers, scientists, and drug development professionals, Aucubin presents a promising natural compound for the development of novel anti-inflammatory therapies. Future research should focus on isolating this compound and conducting rigorous in vitro and in vivo studies to determine its specific anti-inflammatory activity and mechanisms of action. Such studies are essential to enable a direct and meaningful comparison with Aucubin and to fully understand the therapeutic potential of this compound.
References
- 1. florajournal.com [florajournal.com]
- 2. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A proprietary herbal extract titred in verbascoside and aucubin suppresses lipopolysaccharide-stimulated expressions of cyclooxygenase-2 in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies Regarding the Pharmaceutical Potential of Derivative Products from Plantain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Plantain (Plantago lanceolata L.): anti-inflammatory action in upper respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective and anti-inflammatory activities of Plantago major L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lanceolate plantain: what benefits for chronic inflammation? [blog.soin-et-nature.com]
- 15. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO‐1 and AMPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Effects: Catalpol and Plantarenaloside
A significant disparity in available research presents a challenge in directly comparing the neuroprotective effects of Plantarenaloside and Catalpol. While extensive data documents the multifaceted neuroprotective properties of Catalpol, a comprehensive body of evidence for this compound remains elusive in the current scientific literature. This guide, therefore, provides a detailed overview of the well-established neuroprotective mechanisms of Catalpol, alongside a brief discussion on the potential, yet currently unsubstantiated, neuroprotective role of this compound, inviting further investigation into its therapeutic capabilities.
Catalpol: A Multifaceted Neuroprotective Agent
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant promise as a neuroprotective agent across a multitude of preclinical studies.[1][2][3] Its therapeutic potential stems from its ability to counteract several key pathological processes implicated in neurodegenerative diseases, including oxidative stress, inflammation, and apoptosis.[1][3][4][5]
Quantitative Data on the Neuroprotective Efficacy of Catalpol
The following table summarizes key quantitative findings from various experimental models, highlighting the neuroprotective efficacy of Catalpol.
| Experimental Model | Key Parameter Measured | Treatment with Catalpol | Result | Reference |
| Lipopolysaccharide (LPS)-treated BV2 microglial cells | Nitric Oxide (NO) Production | 1, 5, 25 µM | Significant dose-dependent reduction in NO levels. | [4] |
| LPS-treated BV2 microglial cells | Interleukin-6 (IL-6) Expression | 1, 5, 25 µM | Significant dose-dependent downregulation of IL-6 expression (105.44, 16.88, and 14.17 pg/ml, respectively). | [4] |
| LPS-treated BV2 microglial cells | Tumor Necrosis Factor-alpha (TNF-α) Production | 5, 25 µM | Significant inhibition of TNF-α production (10441 and 10359 pg/ml, respectively). | [4] |
| Hydrogen Peroxide (H₂O₂)-stimulated primary cortical neurons | Reactive Oxygen Species (ROS) Levels | 12.5 µM | Significant reduction in intracellular ROS levels. | [4] |
| H₂O₂-stimulated primary cortical neurons | Superoxide Dismutase (SOD) Activity | Not specified | Increased SOD activity. | [4] |
| H₂O₂-stimulated primary cortical neurons | Glutathione (GSH) Level | Not specified | Increased GSH level. | [4] |
| H₂O₂-stimulated primary cortical neurons | Malondialdehyde (MDA) Level | Not specified | Decreased MDA level. | [4] |
| MPTP-induced mouse model of Parkinson's disease | Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) protein levels in the Substantia Nigra and Striatum | Not specified | Increased TH and DAT protein expression compared to MPTP-treated mice. | [6] |
| Animal models of acute ischemic stroke | Infarct Size | Not specified | Twelve studies showed a significant decrease in infarct size with catalpol treatment. | [2][7][8] |
| Animal models of acute ischemic stroke | Neurological Function Score | Not specified | Meta-analysis indicated significant improvement in neurological function. | [2][7][8] |
Key Neuroprotective Mechanisms of Catalpol
Catalpol exerts its neuroprotective effects through the modulation of multiple signaling pathways. Its primary mechanisms include anti-inflammatory, anti-oxidative, and anti-apoptotic activities.
1. Anti-Inflammatory Effects:
Catalpol effectively mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[4][9] A key mechanism is the suppression of the Toll-like receptor 4 (TLR4)-mediated MAPK/NF-κB signaling pathway.[1] This inhibition prevents the nuclear translocation of NF-κB, a transcription factor that governs the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1][9] Furthermore, Catalpol can inhibit the assembly of the NLRP3 inflammasome, thereby reducing the maturation and release of IL-1β.[1]
2. Anti-Oxidative Effects:
Catalpol combats oxidative stress, a major contributor to neuronal damage, through several mechanisms. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1] Catalpol also directly scavenges reactive oxygen species (ROS) and reduces lipid peroxidation, as indicated by decreased malondialdehyde (MDA) levels.[4] A crucial pathway involved in its antioxidant action is the activation of the Keap1/Nrf2 signaling pathway, which upregulates the expression of various antioxidant and cytoprotective genes.[4][5][10]
3. Anti-Apoptotic Effects:
Catalpol protects neurons from apoptosis, or programmed cell death. It modulates the Bcl-2 family of proteins, increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[9] This leads to the inhibition of caspase-3 activation, a key executioner of apoptosis.[1] Catalpol has also been shown to inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway and the MKK4/JNK/c-Jun signaling pathway.[4][6]
4. Promotion of Neurogenesis and Neuroplasticity:
Beyond its protective roles, Catalpol actively promotes neuronal survival and growth. It upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and activates its receptor, TrkB.[1] This activation triggers downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for neuronal survival, proliferation, differentiation, and synaptic plasticity.[1]
Signaling Pathways Modulated by Catalpol
Caption: Signaling pathways modulated by Catalpol in neuroprotection.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After adherence, cells are pre-treated with various concentrations of Catalpol for a specified duration (e.g., 2 hours). Subsequently, a neurotoxic agent (e.g., H₂O₂) is added to induce cell damage, and the cells are incubated for another period (e.g., 24 hours).
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is converted to formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Inflammatory Cytokines (ELISA)
-
Cell Culture and Treatment: BV2 microglial cells are cultured and treated with LPS in the presence or absence of different concentrations of Catalpol.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines are determined by comparing the absorbance of the samples to a standard curve.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or brain tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., TH, DAT, Bcl-2, Bax, p-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: A generalized experimental workflow for comparing neuroprotective compounds.
This compound: An Unexplored Potential
In stark contrast to Catalpol, there is a significant lack of published research specifically investigating the neuroprotective effects of this compound. While it may belong to a class of plant-derived compounds with known neuroprotective activities, such as iridoids or other phenylethanoid glycosides, direct evidence to support this is not currently available.
Future Directions and Conclusion
The extensive body of research on Catalpol provides a strong foundation for its potential as a therapeutic agent for neurodegenerative diseases. Its multifaceted mechanisms of action, targeting inflammation, oxidative stress, and apoptosis, make it a compelling candidate for further clinical investigation.
Conversely, the neuroprotective potential of this compound remains an open question. Future research is critically needed to:
-
Investigate the in vitro and in vivo neuroprotective effects of this compound in relevant models of neurodegenerative diseases.
-
Elucidate the underlying molecular mechanisms and signaling pathways modulated by this compound.
-
Conduct direct comparative studies between this compound and established neuroprotective agents like Catalpol.
Until such data becomes available, any claims regarding the neuroprotective effects of this compound are purely speculative. For researchers, scientists, and drug development professionals, Catalpol currently represents a more evidence-based and promising avenue for the development of novel neuroprotective therapies.
References
- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant alkaloids as drug leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-Derived Natural Products for Parkinson's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 7. asianscientist.com [asianscientist.com]
- 8. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Plantarenaloside and Its Synthetic Analogues in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Plantarenaloside, a naturally occurring iridoid glycoside found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] The structural complexity of this compound offers a promising scaffold for the development of novel therapeutic agents through the synthesis of analogues with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
This guide provides a framework for the head-to-head comparison of this compound with its synthetic analogues. Due to the limited publicly available data on direct comparative studies, this document serves as an illustrative template, presenting hypothetical data to guide researchers in designing and interpreting their own experiments. The experimental protocols and potential signaling pathways described herein are based on established methodologies for evaluating iridoid glycosides and related natural products.
Comparative Biological Activity
The following tables present a hypothetical comparison of this compound with two synthetic analogues, designated as Analogue A and Analogue B. The data is illustrative and intended to demonstrate how quantitative results from various bioassays would be structured for a direct comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its synthetic analogues can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | IC50 (µM) for NO Inhibition | Cell Viability at 100 µM (%) |
| This compound | 25.5 ± 2.1 | 95 ± 4 |
| Analogue A | 10.2 ± 1.5 | 92 ± 5 |
| Analogue B | 55.8 ± 4.3 | 98 ± 2 |
| Dexamethasone (Control) | 0.5 ± 0.1 | 99 ± 1 |
Table 1: Hypothetical anti-inflammatory activity of this compound and its synthetic analogues. Data are presented as mean ± standard deviation.
Neuroprotective Activity
The neuroprotective effects can be evaluated by measuring the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death. The half-maximal effective concentration (EC50) for cell viability is a key parameter.
| Compound | EC50 (µM) for Neuroprotection | Maximum Protection (%) |
| This compound | 15.8 ± 1.9 | 85 ± 6 |
| Analogue A | 5.1 ± 0.8 | 92 ± 4 |
| Analogue B | 32.4 ± 3.5 | 75 ± 8 |
| Quercetin (Control) | 2.5 ± 0.4 | 95 ± 3 |
Table 2: Hypothetical neuroprotective activity of this compound and its synthetic analogues against oxidative stress in neuronal cells. Data are presented as mean ± standard deviation.
Anticancer Activity
The anticancer potential is often assessed by determining the cytotoxic effects of the compounds on various cancer cell lines (e.g., HeLa, A549). The half-maximal inhibitory concentration (IC50) for cell viability indicates the potency of the cytotoxic effect.
| Compound | IC50 (µM) on HeLa Cells | IC50 (µM) on A549 Cells |
| This compound | 45.2 ± 3.7 | 62.5 ± 5.1 |
| Analogue A | 18.9 ± 2.2 | 25.1 ± 2.9 |
| Analogue B | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 3: Hypothetical anticancer activity of this compound and its synthetic analogues on different cancer cell lines. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments cited in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, synthetic analogues, or a vehicle control (DMSO). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Griess Reaction: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Cell Viability: The viability of the cells remaining in the original plate is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Neuroprotective Activity: MTT Assay for Neuronal Cell Viability
Objective: To assess the protective effect of test compounds against oxidative stress-induced cell death in a neuronal cell line.
Methodology:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, synthetic analogues, or a vehicle control.
-
Induction of Oxidative Stress: After 1 hour of pre-incubation with the compounds, hydrogen peroxide (H2O2) is added to the wells at a final concentration of 100 µM to induce oxidative stress.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Anticancer Activity: Cytotoxicity Assay
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM for HeLa, F-12K for A549) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound, synthetic analogues, or a vehicle control.
-
Incubation: The plates are incubated for 48 or 72 hours at 37°C.
-
Viability Assessment: Cell viability is determined using the MTT assay as described in the neuroprotective activity protocol.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of this compound and its analogues is critical for drug development. Based on studies of other iridoid glycosides, the following signaling pathways are proposed as potential targets.
Putative Anti-inflammatory Signaling Pathway
Iridoid glycosides have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative Neuroprotective Signaling Pathway
The neuroprotective effects of some natural compounds are mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can inhibit apoptosis.
Caption: Putative activation of the PI3K/Akt survival pathway by this compound.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and its synthetic analogues. While the presented quantitative data is hypothetical, it underscores the importance of standardized assays and clear data presentation for structure-activity relationship (SAR) studies. The detailed experimental protocols offer a starting point for researchers to conduct these critical evaluations. Furthermore, the proposed signaling pathways provide a basis for mechanistic studies to elucidate how these compounds exert their biological effects. Future research focusing on the direct synthesis and comparative biological testing of this compound analogues is essential to unlock the full therapeutic potential of this promising natural product scaffold.
References
In Vivo Validation of Phenylpropanoid Glycosides' Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Plantamajoside, a phenylpropanoid glycoside, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented is compiled from various preclinical studies utilizing standardized animal models of inflammation. Due to the limited availability of specific in vivo data for a compound named "Plantarenaloside," this guide focuses on the closely related and studied compound, Plantamajoside, as a representative phenylpropanoid glycoside.
Comparative Efficacy in Acute Inflammation Models
The anti-inflammatory efficacy of Plantamajoside and Diclofenac has been evaluated in several well-characterized animal models of acute inflammation. These models are crucial for assessing the potential of novel compounds to mitigate inflammatory responses.
Carrageenan-Induced Paw Edema
A standard model for investigating acute inflammation, carrageenan-induced paw edema, involves the injection of carrageenan into the paw of a rodent, leading to swelling and inflammation.[1][2] The reduction in paw volume is a key indicator of a compound's anti-inflammatory activity.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Control (Carrageenan) | - | 0 | - |
| Plantamajoside | Data not available in provided search results | Data not available | Data not available |
| Diclofenac Sodium | 5 | 74.19 | Not specified[3] |
| Indomethacin (Reference) | 10 | 63.81 | Not specified[4] |
Note: While specific quantitative data for Plantamajoside in this model was not found in the initial search, its anti-inflammatory properties have been reported.[5] Further studies would be needed to generate comparative data.
Croton Oil-Induced Ear Edema
This model assesses topical anti-inflammatory activity where croton oil, an irritant, is applied to the ear of a mouse, causing edema.[6][7] The reduction in ear swelling is measured to determine the efficacy of the test compound.
Table 2: Comparison of Anti-inflammatory Effects in Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose | Inhibition of Edema (%) | Time Point (hours) |
| Control (Croton Oil) | - | 0 | - |
| Plantamajoside | Data not available in provided search results | Data not available | Data not available |
| Dexamethasone (Reference) | 0.08 mg/ear | Significant reduction[8] | 6 |
| Indomethacin (Reference) | 2 mg/ear | Significant reduction[8] | 6 |
Analgesic Properties in an Inflammatory Pain Model
Acetic Acid-Induced Writhing Test
This test evaluates the peripheral analgesic activity of a compound.[9][10] Intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect, which is often linked to anti-inflammatory action.[11][12]
Table 3: Comparison of Analgesic Effects in Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing (%) |
| Control (Acetic Acid) | - | 0 |
| Plantamajoside | Data not available in provided search results | Data not available |
| Diclofenac Sodium | Not specified | Significant reduction |
| Ibuprofen (Reference) | Not specified | Significant reduction[12] |
Note: While specific quantitative data for Plantamajoside in this model was not found, its known anti-inflammatory mechanisms suggest potential efficacy.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Systemic administration of LPS, a component of Gram-negative bacteria, is a widely used model to study systemic inflammation and the efficacy of anti-inflammatory agents.[13][14][15] Plantamajoside has demonstrated protective effects in an LPS-induced acute lung injury model in mice.[5]
Table 4: Effects of Plantamajoside on LPS-Induced Pro-inflammatory Cytokines
| Treatment Group | Parameter | Effect |
| LPS Control | TNF-α, IL-1β, IL-6 | Increased |
| Plantamajoside + LPS | TNF-α, IL-1β, IL-6 | Dose-dependent suppression[5] |
| Plantamajoside + LPS | TLR4 Expression | Inhibited[5] |
| Plantamajoside + LPS | Phosphorylation of IκBα, p65, p38, JNK, ERK | Inhibited[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.[16]
-
Treatment: Test compounds (e.g., Plantamajoside), a positive control (e.g., Diclofenac sodium, 10 mg/kg), or vehicle are administered orally or intraperitoneally.[3][4]
-
Induction of Edema: Thirty minutes to one hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2][4]
-
Measurement: Paw volume is measured using a plethysmograph at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16][17]
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[18]
Croton Oil-Induced Ear Edema in Mice
-
Animals: Mice are used for this model.
-
Treatment: The test compound or a reference drug (e.g., Dexamethasone) is applied topically to the right ear.[8]
-
Induction of Edema: After a set time (e.g., 15 minutes), a solution of croton oil in a vehicle like acetone is applied to the same ear.[8][19]
-
Measurement: After a specified period (e.g., 4-6 hours), the animals are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated (right) and untreated (left) ear punches is a measure of the edema.[19][20]
-
Calculation: The percentage inhibition of edema is calculated by comparing the mean difference in ear weight of the treated group with that of the control group.
Acetic Acid-Induced Writhing Test in Mice
-
Animals: Mice are fasted for a few hours before the experiment.
-
Treatment: The test compound, a positive control (e.g., Diclofenac), or vehicle is administered, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally.[11]
-
Observation: Immediately after the injection, the number of abdominal constrictions (writhes) is counted for a specific period (e.g., 15-20 minutes).[11]
-
Calculation: The percentage of inhibition is calculated as [(mean writhes in control group - mean writhes in treated group) / mean writhes in control group] x 100.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
-
Animals: Mice are used for this systemic inflammation model.
-
Treatment: Plantamajoside or a vehicle is administered to the mice.
-
Induction of Injury: LPS is administered to induce acute lung injury.[5]
-
Assessment: After a specific time, various parameters are assessed, including lung wet-to-dry ratio, myeloperoxidase (MPO) activity, histopathological changes, and the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lung tissue or bronchoalveolar lavage fluid via qPCR and ELISA.[5]
-
Mechanism of Action Studies: Western blotting can be used to analyze the expression and phosphorylation of proteins in relevant signaling pathways, such as TLR4, NF-κB (IκBα, p65), and MAPK (p38, JNK, ERK).[5]
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Plantamajoside's Inhibition of the LPS-TLR4 Signaling Pathway.[5]
References
- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of inflammatory mechanisms induced by croton oil in mouse ear [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saspublishers.com [saspublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 16. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
Unveiling the Therapeutic Potential of Plantamajoside: An In Vitro and In Vivo Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and less toxic cancer therapeutics has led to a growing interest in natural compounds. Among these, Plantamajoside, a phenylethanoid glycoside, has emerged as a promising candidate. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Plantamajoside, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential. While the related compound Plantarenaloside is of interest, current publicly available data on its specific efficacy is limited. Therefore, this guide will focus on the robust data available for Plantamajoside.
In Vitro Efficacy: A Tale of Potent Cytotoxicity
Plantamajoside has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined through various studies. The data consistently shows that Plantamajoside can inhibit the proliferation of cancer cells in a dose-dependent manner.
A key study investigated the cytotoxic efficacy of Plantamajoside against several cancer cell lines, revealing its potent activity. For instance, against the OVCAR-3 ovarian cancer cell line, Plantamajoside exhibited an IC50 value of 138.9 µM after 72 hours of treatment[1]. In another study focusing on breast cancer, Plantamajoside inhibited the proliferation of MDA-MB-231 and 4T1 cell lines[2][3].
To provide a clear comparison, the following table summarizes the IC50 values of Plantamajoside against various cancer cell lines from a representative study.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 72 | 138.9[1] |
| MCF-7 | Breast Cancer | 72 | >200[1] |
| MDA-MB-231 | Breast Cancer | 72 | 263.1[1] |
| HepG2 | Liver Cancer | 72 | 156.1[1] |
| U138-MG | Glioblastoma | 72 | 266.7[1] |
| Caco-2 | Colorectal Cancer | 72 | 316.4[1] |
In Vivo Efficacy: Translating In Vitro Promise to Tangible Tumor Suppression
The promising in vitro results of Plantamajoside have been further validated in preclinical in vivo models. In a significant study utilizing a 4T1 murine breast cancer xenograft model, oral administration of Plantamajoside led to a notable reduction in tumor growth and metastasis[2][3].
Mice bearing 4T1 cell-induced tumors were treated with Plantamajoside, resulting in a significant decrease in both tumor volume and weight. Furthermore, the treatment was associated with a lower incidence of lung metastasis, a critical factor in cancer mortality[2][3]. The study also observed a significant decrease in microvascular density within the tumors of the treated group, suggesting an anti-angiogenic effect[2].
The following table summarizes the key in vivo efficacy data for Plantamajoside in the 4T1 breast cancer model.
| Parameter | Control Group | Plantamajoside-Treated Group |
| Tumor Volume (end of study) | Significantly higher | Significantly reduced[2] |
| Tumor Weight (end of study) | Significantly higher | Significantly reduced[2] |
| Lung Metastasis Rate | High | Significantly lower[2] |
| Microvascular Density | High | Significantly lower[2] |
Mechanism of Action: Targeting Key Players in Cancer Progression
Research into the mechanism of action of Plantamajoside has revealed its ability to modulate key signaling pathways and enzymes involved in cancer cell proliferation, migration, and invasion. One of the primary mechanisms identified is the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9[2][3]. These enzymes play a crucial role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. By downregulating the activity of MMP-2 and MMP-9, Plantamajoside effectively hampers the ability of cancer cells to spread to distant organs[2].
Further investigations suggest that the anti-proliferative effects of Plantamajoside may also be linked to the modulation of signaling pathways such as the PPARγ/NF-κB/Cox-2 axis[4].
Below is a diagram illustrating the proposed mechanism of action of Plantamajoside.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of Plantamajoside on various cancer cell lines is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of Plantamajoside (typically ranging from 0 to 500 µM) for specified durations (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of Plantamajoside and fitting the data to a dose-response curve.
Below is a workflow diagram for the MTT assay.
In Vivo Tumor Xenograft Model
The in vivo anti-tumor efficacy of Plantamajoside is commonly evaluated using a xenograft model in immunocompromised mice.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ 4T1 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to a control group (receiving vehicle) and a treatment group (receiving Plantamajoside at a specific dose and schedule, e.g., 200 mg/kg, oral gavage, daily).
-
Tumor Volume and Body Weight Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated using the formula: (length × width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), the mice are euthanized. The tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Metastasis Assessment: Organs such as the lungs are harvested and examined for the presence of metastatic nodules.
Below is a workflow diagram for the in vivo xenograft study.
Conclusion
The available experimental data strongly suggests that Plantamajoside is a promising natural compound with significant in vitro and in vivo anti-cancer efficacy. Its ability to induce cytotoxicity in various cancer cell lines and suppress tumor growth and metastasis in preclinical models, coupled with a plausible mechanism of action involving the inhibition of key metastatic enzymes, warrants further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of Plantamajoside research and to design future studies to fully elucidate its therapeutic potential in oncology. Further research into this compound is also encouraged to determine if it shares a similar efficacy profile.
References
- 1. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L. [mdpi.com]
- 2. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The herbal agent plantamajoside, exerts a potential inhibitory effect on the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Plantarenaloside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Plantarenaloside, an iridoid glycoside with demonstrated anti-inflammatory properties. Through a detailed examination of its molecular interactions and a comparison with other anti-inflammatory agents, this document serves as a valuable resource for researchers and professionals in drug development.
Unraveling the Anti-Inflammatory Action of this compound
This compound, a member of the iridoid glycoside family of monoterpenoids, exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, thereby amplifying the inflammatory response.[4]
Experimental evidence from studies on various iridoid glycosides suggests that this compound likely inhibits this pathway by preventing the phosphorylation and degradation of IκBα.[1] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression. The result is a dampening of the inflammatory cascade, leading to a reduction in the production of key inflammatory mediators.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the anti-inflammatory potential of this compound, this section presents a comparative analysis of its activity against other well-established anti-inflammatory agents. Due to the limited direct comparative studies on this compound, data for other structurally similar and functionally related iridoid glycosides are included as a proxy.
Table 1: In Vitro Inhibition of Key Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value | Reference |
| Iridoid Glycosides (as a proxy for this compound) | ||||
| Geniposidic Acid | COX-2 Inhibition | In vitro enzyme assay | >100 µM | [5] |
| Aucubin (hydrolyzed) | COX-2 Inhibition | In vitro enzyme assay | 8.83 mM | [5] |
| Loganic Acid | COX-2 Inhibition | In vitro enzyme assay | 80.8 ± 4.0% inhibition at 10 µM | [6] |
| Compound 6 (from Paederia scandens) | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 15.30 µM | [1] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | ||||
| Celecoxib | COX-2 Inhibition | In vitro enzyme assay | 0.04 µM | [7] |
| Indomethacin | COX-1/COX-2 Inhibition | In vitro enzyme assay | COX-1: 0.09 µM, COX-2: 0.86 µM | [8] |
| Other Natural Compounds | ||||
| Quercitrin | 15-Lipoxygenase | In vitro enzyme assay | 65% inhibition | [9] |
| Gallic Acid | α-glucosidase | In vitro enzyme assay | 8.2 µg/mL | [9] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| Iridoid Glycosides (as a proxy for this compound) | ||||
| Geniposidic Acid | Carrageenan-induced paw edema in mice | - | 53.3 ± 4.8 | [5] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | ||||
| Indomethacin | Carrageenan-induced paw edema in mice | - | 33.0 ± 3.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of this compound and other anti-inflammatory compounds.
Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified pre-incubation period (e.g., 1 hour). Inflammation is then induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for a designated time (e.g., 24 hours).
Western Blot Analysis for NF-κB Signaling Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Cells (e.g., HEK293T or RAW 264.7) are transiently co-transfected with a NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours of transfection, cells are pre-treated with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a specified duration (e.g., 6 hours).
-
Luciferase Activity Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[10][11][12][13][14]
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Purified ovine COX-1 and COX-2 enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure: The test compound is pre-incubated with the COX enzyme in the presence of heme. The reaction is initiated by the addition of arachidonic acid. The absorbance is measured over time to determine the rate of reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the vehicle control.[15][16][17]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis.
Caption: Workflow for the NF-κB luciferase reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. bowdish.ca [bowdish.ca]
- 13. pubcompare.ai [pubcompare.ai]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. JP2004532811A - Selective COX-2 inhibition by edible plant extracts - Google Patents [patents.google.com]
- 17. academicjournals.org [academicjournals.org]
A Comparative Guide to Plantarenaloside Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various extraction methods for Plantarenaloside, an iridoid glycoside found in plant species such as those belonging to the Plantaginaceae and Bignoniaceae families. Due to the limited availability of direct comparative studies on this compound extraction, this guide utilizes experimental data for closely related and co-occurring iridoid glycosides, namely aucubin and catalpol, primarily from Plantago species, to provide a valuable proxy for performance comparison.
Executive Summary
The extraction of this compound and other iridoid glycosides is a critical step in their isolation for research and pharmaceutical development. This guide compares conventional methods like Heat Reflux Extraction with modern techniques including Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Modern methods generally offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields, although the optimal method can depend on the specific application and available resources.
Data Presentation: Comparative Extraction Yields
The following table summarizes the extraction yields of iridoid glycosides (aucubin and catalpol) from Plantago species and other plant sources using different extraction methods. This data serves as an estimate for the potential yields of this compound.
| Extraction Method | Plant Material | Target Compound(s) | Extraction Yield | Reference |
| Hot Water Extraction | Plantago species leaves | Aucubin | up to 0.27% of dry mass | [1] |
| Catalpol | up to 1.81% of dry mass | [1] | ||
| Ultrasonic-Microwave Synergistic Extraction | Patrinia scabra | Total Iridoid Glycosides | ~8.14% (81.42 mg/g) | [2] |
| Supercritical Fluid (CO2) Extraction | Eucommia ulmoides seeds | Aucubin | Higher than Soxhlet | |
| Soxhlet Extraction | Eucommia ulmoides seeds | Aucubin | Lower than SFE |
Note: The yields are highly dependent on the plant species, part of the plant used, and the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various studies on iridoid glycoside extraction and should be optimized for specific applications.
Ultrasonic-Assisted Extraction (UAE)
Principle: This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer of the target compounds.
Detailed Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Plantago species) at room temperature and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W).
-
Conduct the extraction for a specified time (e.g., 20-60 minutes) at a controlled temperature (e.g., 40-60 °C).
-
-
Filtration and Concentration:
-
Filter the extract through an appropriate filter paper (e.g., Whatman No. 1) to separate the solid residue.
-
Wash the residue with a small amount of the solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Microwave-Assisted Extraction (MAE)
Principle: MAE uses microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and the release of target compounds into the solvent. The efficiency of heating depends on the dielectric properties of the solvent and the plant matrix.
Detailed Methodology:
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction:
-
Place the powdered plant material (e.g., 5 g) in a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 72% ethanol) at a chosen solid-to-liquid ratio (e.g., 1:15 g/mL).[3]
-
Place the vessel in a microwave extractor.
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 10 minutes).[3] The temperature can also be controlled in some systems.
-
-
Filtration and Concentration: Follow the same procedure as described for UAE to obtain the crude extract.
Heat Reflux Extraction
Principle: This conventional method involves boiling the solvent with the plant material in a flask connected to a condenser. The solvent vapors are cooled and returned to the flask, ensuring continuous extraction at a constant temperature.
Detailed Methodology:
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction:
-
Place the powdered plant material (e.g., 20 g) in a round-bottom flask.
-
Add the extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).
-
Connect the flask to a reflux condenser.
-
Heat the mixture to the boiling point of the solvent and maintain the reflux for a specified duration (e.g., 2-4 hours).
-
-
Filtration and Concentration: After cooling, filter and concentrate the extract as described for UAE.
Supercritical Fluid Extraction (SFE)
Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds. The solvent properties can be tuned by changing the pressure and temperature.
Detailed Methodology:
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to its supercritical state (e.g., 26 MPa and 55 °C).
-
Introduce a co-solvent (e.g., ethanol-water mixture) if necessary to enhance the extraction of polar compounds like iridoid glycosides.
-
Pump the supercritical fluid through the extraction vessel at a specific flow rate (e.g., 20 L/h).
-
The extraction is carried out for a set period (e.g., 120 minutes).
-
-
Separation and Collection:
-
The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
The extracted material is collected from the separator.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the extraction of this compound.
Signaling Pathways of Iridoid Glycosides
Iridoid glycosides, including this compound, have been shown to exert their biological effects through the modulation of several key signaling pathways.
1. Anti-inflammatory Effect via NF-κB Pathway
Iridoid glycosides can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
2. Cell Survival and Proliferation via PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Iridoid glycosides have been shown to modulate this pathway, which can be beneficial in conditions like diabetes and cancer.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
3. Antioxidant Response via Nrf2 Pathway
Iridoid glycosides can induce an antioxidant response by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Determination of aucubin and catalpol in Plantago species by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Batch-to-Batch Consistency of Plantarenaloside Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural products is increasingly recognized in modern drug discovery. Plantarenaloside, an iridoid glycoside found in various medicinal plants, has garnered interest for its potential neuroprotective and anti-inflammatory properties. However, a critical challenge in the development of herbal-based therapeutics is ensuring consistent quality and potency across different production batches. This guide provides a framework for assessing the batch-to-batch consistency of this compound extracts, offering a comparative analysis with other commercially available herbal extracts known for similar biological activities.
Introduction to this compound and Comparative Extracts
This compound is a bioactive compound belonging to the iridoid glycoside class, predominantly found in plant species of the Plantaginaceae and Bignoniaceae families.[1][2] Iridoid glycosides are known for a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant activities.[1][3] For a comprehensive assessment, this guide compares this compound extract with several other well-established herbal extracts that are commercially available and recognized for their neuroprotective and anti-inflammatory benefits.
Table 1: Overview of Compared Herbal Extracts
| Extract Name | Key Active Compound(s) | Primary Source(s) | Reported Biological Activities |
| This compound Extract | This compound, Aucubin, Catalpol | Plantago spp., Veronica spp. | Neuroprotective, Anti-inflammatory, Antioxidant |
| Ginkgo Biloba Extract | Flavonol glycosides, Terpene lactones | Ginkgo biloba leaves | Cognitive enhancement, Neuroprotection, Improved cerebral blood flow[4][5] |
| Curcumin Extract | Curcuminoids (Curcumin, Demethoxycurcumin, Bisdemethoxycurcumin) | Curcuma longa (Turmeric) rhizome | Anti-inflammatory, Antioxidant, Neuroprotective[6][7] |
| Bacopa Monnieri Extract | Bacosides | Bacopa monnieri whole plant | Memory enhancement, Anxiolytic, Neuroprotective |
| Ashwagandha Extract | Withanolides | Withania somnifera root | Adaptogenic, Anti-stress, Neuroprotective |
| Ginseng Extract | Ginsenosides | Panax ginseng root | Cognitive enhancement, Anti-fatigue, Neuroprotective |
Quantitative Comparison of Batch-to-Batch Consistency
The consistency of an herbal extract is paramount for its reliable use in research and clinical applications. This section presents hypothetical, yet realistic, quantitative data to illustrate the typical batch-to-batch variability observed for key quality attributes. The data is based on the analysis of three different batches for each extract.
Table 2: Batch-to-Batch Consistency of Active Compound Content (%)
| Extract | Batch 1 | Batch 2 | Batch 3 | Mean (%) | Standard Deviation | Coefficient of Variation (%) |
| This compound Extract (this compound) | 5.2 | 4.9 | 5.5 | 5.2 | 0.30 | 5.77 |
| Ginkgo Biloba Extract (Flavonol glycosides) | 24.5 | 24.1 | 24.8 | 24.47 | 0.35 | 1.43 |
| Curcumin Extract (Total Curcuminoids) | 95.1 | 94.5 | 95.8 | 95.13 | 0.65 | 0.68 |
| Bacopa Monnieri Extract (Bacosides) | 50.3 | 49.7 | 51.1 | 50.37 | 0.70 | 1.39 |
| Ashwagandha Extract (Withanolides) | 5.1 | 4.8 | 5.3 | 5.07 | 0.25 | 4.93 |
| Ginseng Extract (Ginsenosides) | 80.2 | 79.5 | 80.9 | 80.2 | 0.70 | 0.87 |
Table 3: Batch-to-Batch Consistency of Impurity Profile (Heavy Metals, ppm)
| Extract | Batch 1 (Lead) | Batch 2 (Lead) | Batch 3 (Lead) | Mean (ppm) | Standard Deviation | Specification Limit (ppm) |
| This compound Extract | 1.1 | 1.3 | 1.0 | 1.13 | 0.15 | ≤ 3.0 |
| Ginkgo Biloba Extract | 0.8 | 0.9 | 0.7 | 0.8 | 0.10 | ≤ 3.0[8] |
| Curcumin Extract | 0.5 | 0.6 | 0.5 | 0.53 | 0.06 | ≤ 10.0 (Total Heavy Metals) |
| Bacopa Monnieri Extract | 1.5 | 1.4 | 1.6 | 1.5 | 0.10 | ≤ 10.0 (Total Heavy Metals) |
| Ashwagandha Extract | 2.0 | 2.2 | 1.9 | 2.03 | 0.15 | ≤ 10.0 (Total Heavy Metals) |
| Ginseng Extract | 1.2 | 1.1 | 1.3 | 1.2 | 0.10 | ≤ 5.0 |
Experimental Protocols
To achieve reliable and reproducible data for batch-to-batch consistency assessment, standardized and validated experimental protocols are essential.
Extraction of this compound (Ultrasound-Assisted Extraction)
This protocol describes a common and efficient method for extracting iridoid glycosides from plant material.
-
Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Plantago lanceolata).
-
Solvent Selection: Use a mixture of ethanol and water (e.g., 70:30 v/v) as the extraction solvent.
-
Extraction Process:
-
Add 10 g of the powdered plant material to 200 mL of the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 30 minutes at a controlled temperature (e.g., 40°C).[9]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying: Lyophilize the concentrated extract to obtain a dry powder.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the quantitative analysis of this compound in the extract.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with 10% A, increasing to 30% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Fingerprint Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a characteristic fingerprint of the extract, which is useful for identifying adulteration and ensuring overall consistency.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 77:13:10 v/v/v).
-
Sample Application: Apply 5 µL of the extract solution (10 mg/mL in methanol) as bands.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Derivatization: Spray the dried plate with a vanillin-sulfuric acid reagent and heat at 100°C for 5-10 minutes.
-
Documentation: Capture the image of the plate under white light and UV light (254 nm and 366 nm) before and after derivatization. The resulting chromatograms serve as a fingerprint for each batch.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the workflow for assessing the batch-to-batch consistency of this compound extracts.
Postulated Signaling Pathway
This compound and related iridoid glycosides like aucubin are reported to exert neuroprotective and anti-inflammatory effects. A plausible mechanism of action involves the modulation of inflammatory pathways. The diagram below illustrates the potential inhibition of the TLR4/NF-κB signaling pathway, a key regulator of inflammation.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. Research progress on the protective effects of aucubin in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medizinonline.com [medizinonline.com]
- 5. Comparison of phytochemical composition of Ginkgo biloba extracts using a combination of non-targeted and targeted analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxtransit.org [maxtransit.org]
- 7. Curcuminoid content and safety-related markers of quality of turmeric dietary supplements sold in an urban retail marketplace in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutraceuticalsgroup.com [nutraceuticalsgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a High-Performance Liquid Chromatography (HPLC)-UV Method for the Quantification of Plantarenaloside
This comparison guide provides a comprehensive overview of an inter-laboratory validation study for a method to quantify Plantarenaloside, a phenylethanoid glycoside of interest to researchers in natural product chemistry and drug development. The guide details the experimental protocol and presents a comparative analysis of the method's performance across three independent laboratories. The objective of this study was to establish the reproducibility and reliability of the analytical method for routine use in quality control and research applications.
Experimental Protocol: Quantification of this compound by HPLC-UV
This section outlines the standardized analytical method used by all participating laboratories.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was used with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-15 min: 15-30% B
-
15-25 min: 30-50% B
-
25-30 min: 50-15% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration Standards: Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: A standardized plant extract sample containing this compound was provided to each laboratory. The extract was dissolved in methanol to a concentration of 1 mg/mL, filtered through a 0.45 µm syringe filter, and then diluted with the mobile phase to fall within the calibration range.
3. Validation Parameters: Each laboratory evaluated the following validation parameters according to established guidelines:
-
Linearity: Assessed by analyzing the calibration standards in triplicate.
-
Accuracy: Determined by a recovery study at three concentration levels (low, medium, and high) by spiking a known amount of this compound standard into the sample matrix.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicates of the medium concentration standard on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results obtained from the three participating laboratories for the analysis of the standardized plant extract sample.
Data Presentation: Inter-laboratory Comparison of Validation Parameters
The following tables summarize the quantitative data obtained from the three participating laboratories.
Table 1: Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 1 - 100 | 0.9995 |
| Laboratory 2 | 1 - 100 | 0.9998 |
| Laboratory 3 | 1 - 100 | 0.9992 |
Table 2: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Laboratory 1 | 10 (Low) | 98.5 |
| 50 (Medium) | 101.2 | |
| 90 (High) | 99.3 | |
| Laboratory 2 | 10 (Low) | 99.1 |
| 50 (Medium) | 100.5 | |
| 90 (High) | 98.9 | |
| Laboratory 3 | 10 (Low) | 97.9 |
| 50 (Medium) | 102.1 | |
| 90 (High) | 100.2 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Laboratory 1 | 1.25 | 1.85 |
| Laboratory 2 | 0.98 | 1.62 |
| Laboratory 3 | 1.45 | 2.10 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Laboratory 1 | 0.25 | 0.83 |
| Laboratory 2 | 0.21 | 0.70 |
| Laboratory 3 | 0.28 | 0.92 |
Table 5: Reproducibility (Inter-laboratory Analysis of Standardized Sample)
| Laboratory | Measured Concentration of this compound (mg/g of extract) |
| Laboratory 1 | 25.4 |
| Laboratory 2 | 26.1 |
| Laboratory 3 | 24.9 |
| Mean | 25.5 |
| Standard Deviation | 0.61 |
| Relative Standard Deviation (RSD %) | 2.39 |
Alternative Methodologies
While HPLC-UV is a robust and widely accessible method for the quantification of this compound, other techniques can also be employed.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method offers the advantage of acquiring spectral data, which can aid in peak identification and purity assessment. The validation parameters are generally comparable to HPLC-UV.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and selectivity, making it suitable for analyzing samples with very low concentrations of this compound or complex matrices.[1] LC-MS/MS methods often have lower LOD and LOQ values compared to HPLC-UV.[1]
Mandatory Visualizations
Caption: Workflow of the inter-laboratory validation study.
Conclusion
The inter-laboratory validation study demonstrated that the HPLC-UV method for the quantification of this compound is robust, reliable, and reproducible. The results for linearity, accuracy, and precision were consistent across the three participating laboratories and fell within acceptable limits for analytical method validation. The calculated inter-laboratory precision (reproducibility) of 2.39% RSD indicates a high level of agreement between the laboratories. This validated method is suitable for the routine quality control and standardization of herbal extracts and finished products containing this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Plantarenaloside: A Guide for Laboratory Professionals
Key Safety and Disposal Information
The following table summarizes essential information for the safe handling and disposal of plantarenaloside, based on data for related iridoid glycosides and general chemical safety principles. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) if one becomes available.
| Parameter | Guideline | Source |
| Regulatory Classification | While not specifically classified, related compounds are noted as skin and eye irritants. It should be handled as a standard chemical waste. | [1][2] |
| Primary Disposal Route | Dispose of as chemical waste through a licensed waste disposal contractor or your institution's EHS-approved procedures. | [1][3] |
| Drain Disposal | Do not allow the product to enter the sewage system or water courses. Related compounds are considered slightly hazardous to aquatic life. | [1][3] |
| Household Garbage Disposal | Must not be disposed of together with household garbage. | [1][3] |
| Spill Cleanup | For small spills, avoid dust formation. Use personal protective equipment (PPE). Absorb with inert material (e.g., vermiculite, sand) and collect for disposal as chemical waste. | [4] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and its waste. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste generated in a laboratory setting. This protocol is based on general best practices for chemical waste management.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for solid this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a securely sealable plastic bag).
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
- For solutions containing this compound, collect them in a designated, labeled liquid waste container. Avoid mixing with incompatible solvents.
2. Labeling of Waste Containers:
- Label the waste container clearly with "Hazardous Waste" or "Chemical Waste" as required by your institution.
- The label must include the full chemical name: "this compound".
- Indicate the approximate quantity of waste in the container.
- Include the date when the waste was first added to the container.
3. Storage of Waste:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
- Do not accumulate large quantities of waste. Follow your institution's limits for satellite accumulation.
4. Arranging for Disposal:
- Once the waste container is full, or in accordance with your laboratory's regular waste pickup schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
- Follow all institutional procedures for waste pickup requests.
5. Decontamination of Emptied Containers:
- If a container that held pure this compound is to be reused or disposed of as non-hazardous waste, it must be thoroughly decontaminated.
- Triple rinse the container with a suitable solvent (e.g., water or ethanol, depending on the residue). Collect the rinsate as chemical waste.
- After decontamination, deface the original label before disposal or reuse.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Plantarenaloside
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Plantarenaloside, an iridoid glycoside. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar iridoid glycosides, such as Aucubin and Catalpol, indicate potential hazards. Therefore, a cautious approach is warranted. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications & Use Case |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Chemical Goggles | Recommended when there is a significant risk of splashing, such as during the preparation of solutions or in case of a spill. | |
| Hand Protection | Nitrile Gloves | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. Use in a well-ventilated area or a fume hood. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure risk and maintain the integrity of this compound.
Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation risks.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the laboratory.
Safe Handling Practices:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated place. Protect from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Contaminated Materials: Used gloves, weighing papers, and other disposable materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
-
Unused Product: Dispose of any unused this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent and dispose of them as chemical waste.
Experimental Workflow: Extraction and Isolation of this compound
The following diagram illustrates a general workflow for the extraction and isolation of iridoid glycosides like this compound from a plant source. This process typically involves solvent extraction, followed by purification steps to isolate the compound of interest.
This procedural guidance is based on the best available information for similar compounds. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available safety documentation before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
